Triethy benzyl ammonium tribromide
Description
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Properties
Molecular Formula |
C19H34Br3N |
|---|---|
Molecular Weight |
516.2 g/mol |
InChI |
InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |
InChI Key |
MBQKGWNEOSMFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Triethylbenzylammonium tribromide, a versatile quaternary ammonium (B1175870) tribromide. The document details the necessary precursors, reaction pathways, and analytical techniques required for its successful preparation and verification. The information is tailored for professionals in chemical research and drug development who require a thorough understanding of this compound's properties and synthesis.
Synthesis of Triethylbenzylammonium Tribromide
The synthesis of Triethylbenzylammonium tribromide is a two-step process. The first step involves the formation of the Triethylbenzylammonium bromide precursor, which is then converted to the tribromide in the second step.
Step 1: Synthesis of Triethylbenzylammonium Bromide
Triethylbenzylammonium bromide is synthesized via a nucleophilic substitution reaction between a benzyl (B1604629) halide (typically benzyl bromide or benzyl chloride) and triethylamine (B128534).[1]
Reaction:
C₆H₅CH₂Br + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻
A general method for the synthesis of Triethylbenzylammonium bromide is as follows[1]:
-
Dissolve one equivalent of benzyl halide in tetrahydrofuran (B95107) (THF).
-
Add 1.5 equivalents of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The product will precipitate as a white solid.
-
Cool the suspension to 0°C and filter the solid product.
-
Wash the filter cake with ice-cold diethyl ether.
-
Dry the product under vacuum to yield Triethylbenzylammonium bromide.
Step 2: Synthesis of Triethylbenzylammonium Tribromide
The conversion of Triethylbenzylammonium bromide to Triethylbenzylammonium tribromide can be achieved through the oxidation of the bromide ion. While a specific protocol for the triethyl derivative is not widely published, a reliable method can be adapted from the synthesis of the analogous Benzyltrimethylammonium tribromide.[2] This involves the reaction with an oxidizing agent in the presence of a bromide source. A common method involves the use of nitric acid for the oxidation of the bromide ion.[3]
Reaction:
3 [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻ + 4 HNO₃ → 3 [C₆H₅CH₂N(C₂H₅)₃]⁺Br₃⁻ + 4 NO + 2 H₂O
The following protocol is adapted from the synthesis of similar quaternary ammonium tribromides[1][4]:
-
To a solution of Triethylbenzylammonium bromide in a suitable solvent (e.g., dichloromethane), add a stoichiometric amount of an oxidizing agent (e.g., sodium bromate) and a bromide source (e.g., hydrobromic acid).
-
Stir the mixture at room temperature. The formation of the orange-yellow to red tribromide product will be observed.
-
After the reaction is complete (as indicated by a stable color), the product can be isolated. If a precipitate forms, it can be collected by filtration.
-
If the product remains in solution, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., dichloromethane-ether) to yield the purified Triethylbenzylammonium tribromide.
Characterization
The synthesized compounds are characterized using various analytical techniques to confirm their identity and purity.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Triethylbenzylammonium Bromide | C₁₃H₂₂BrN | 272.23 | White to off-white crystalline powder | 188-195[5] |
| Triethylbenzylammonium Tribromide | C₁₃H₂₂Br₃N | 432.04 | Orange to dark yellow crystalline powder | Not reported (analogous Benzyltrimethylammonium tribromide melts at 99-105 °C) |
Spectroscopic Data
The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compounds.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Triethylbenzylammonium Bromide | CDCl₃ | ~1.4 | t | 9H | -CH₂CH₃ |
| ~3.4 | q | 6H | -CH₂ CH₃ | ||
| ~4.6 | s | 2H | PhCH₂ - | ||
| ~7.4-7.6 | m | 5H | Aromatic protons | ||
| Triethylbenzylammonium Tribromide | CDCl₃ | Expected similar to the bromide | - | - | - |
IR spectroscopy helps in identifying the functional groups present in the molecule.
| Compound | Characteristic Peaks (cm⁻¹) | Assignment |
| Triethylbenzylammonium Bromide | ~3030 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch | |
| ~1450 | C-H bend | |
| ~1170 | C-N stretch | |
| Triethylbenzylammonium Tribromide | Expected similar to the bromide | - |
Note: The IR spectrum of the tribromide is expected to be very similar to that of the bromide, as the fundamental vibrational modes of the cation should not be significantly affected by the counter-anion.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized final product can be visualized as a logical workflow.
References
An In-depth Technical Guide to Triethylbenzylammonium Tribromide
This technical guide provides a comprehensive overview of Triethylbenzylammonium Tribromide, a key reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a brominating agent.
Note on Chemical Identity: It is critical to distinguish Triethylbenzylammonium Tribromide from the more common Triethylbenzylammonium Bromide. Much of the commercially available data is for the bromide salt. This guide will clearly differentiate between the two compounds.
Chemical and Physical Properties
Quantitative data for Triethylbenzylammonium Bromide and Tribromide are summarized below. Data for the tribromide is less common in commercial databases; therefore, some properties are calculated or inferred from related compounds.
| Property | Triethylbenzylammonium Bromide | Triethylbenzylammonium Tribromide |
| CAS Number | 5197-95-5[1] | 118673-06-6, 120379-52-4 (Note: CAS number assignment shows some ambiguity in various sources)[2][3] |
| Molecular Formula | C₁₃H₂₂BrN[1] | C₁₃H₂₂Br₃N |
| Molecular Weight | 272.22 g/mol [1] | 432.03 g/mol (Calculated) |
| Appearance | White to off-white crystalline powder[4] | Yellow to orange-yellow solid (Inferred from similar tribromides)[2] |
| Melting Point | 188-192 °C[4] | Data not available |
| Solubility | Soluble in water and alcohol.[5] | Data not available |
Synthesis of Triethylbenzylammonium Tribromide
Triethylbenzylammonium Tribromide is typically synthesized by the oxidation of Triethylbenzylammonium Bromide. Several methods have been reported for the synthesis of quaternary ammonium (B1175870) tribromides.[3][6][7]
Experimental Protocol: Synthesis via Oxidation with Nitric Acid
This protocol is based on a reported method for the preparation of benzyl (B1604629) triethyl ammonium tribromide by the oxidation of the bromide ion with HNO₃.[3]
Materials:
-
Triethylbenzylammonium Bromide
-
Nitric Acid (HNO₃)
Procedure:
-
Dissolve Triethylbenzylammonium Bromide in a suitable solvent.
-
Slowly add nitric acid to the solution while stirring.
-
The reaction progress can be monitored by the formation of a colored precipitate (typically yellow-orange).
-
After the reaction is complete, the solid tribromide product is isolated by filtration.
-
The product is then washed with a suitable solvent and dried.
Caption: Synthesis workflow for Triethylbenzylammonium Tribromide.
Applications in Organic Synthesis
Triethylbenzylammonium Tribromide is a highly effective and regioselective brominating agent for activated aromatic compounds such as anilines and phenols.[3] It offers a safer and more manageable alternative to liquid bromine.
Experimental Protocol: Regioselective Bromination of Phenol (B47542)
This protocol describes the use of Triethylbenzylammonium Tribromide for the bromination of phenol.
Materials:
-
Phenol
-
Triethylbenzylammonium Tribromide
-
Solvent (e.g., a mixture of methanol (B129727) and dichloromethane)[3]
-
Calcium Carbonate[3]
Procedure:
-
Dissolve the phenol in the solvent system.
-
Add calcium carbonate to the mixture.
-
Slowly add Triethylbenzylammonium Tribromide to the reaction mixture at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the brominated phenol product.
Caption: Workflow for the bromination of phenols.
Safety and Handling
Specific safety data for Triethylbenzylammonium Tribromide is limited. The following information is based on the data for Triethylbenzylammonium Bromide and the general properties of quaternary ammonium tribromides.
| Hazard Statement | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[8] |
| Eye Damage/Irritation | Causes serious eye irritation.[8] |
| Respiratory Hazard | May cause respiratory irritation.[8] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Seek medical attention if irritation persists.
Caption: Logical relationships in safety and handling.
References
- 1. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Triethylbenzylammonium Tribromide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to present a thorough and well-supported analysis.
Molecular Structure and Bonding
Triethylbenzylammonium tribromide is an ionic compound consisting of a triethylbenzylammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) and a linear tribromide anion (Br₃⁻).
The triethylbenzylammonium cation features a central nitrogen atom bonded to three ethyl groups and one benzyl (B1604629) group. This quaternary ammonium (B1175870) structure results in a positive charge localized on the nitrogen atom. The overall geometry around the nitrogen is tetrahedral.
The tribromide anion is a polyhalogen ion with a linear or near-linear geometry. The central bromine atom forms covalent bonds with the two terminal bromine atoms. The Br-Br bond lengths in the tribromide anion are typically longer than in diatomic bromine (Br₂), indicating a weaker bond.
Table 1: Expected Crystallographic Data for Triethylbenzylammonium Tribromide
| Parameter | Expected Value | Notes |
| Crystal System | Monoclinic | Based on analogous quaternary ammonium halides. |
| Space Group | P2₁/n or similar | Common for this class of compounds. |
| Br-Br Bond Length (in Br₃⁻) | ~2.55 Å | Longer than the Br-Br bond in Br₂ (~2.28 Å). |
| Br-Br-Br Bond Angle (in Br₃⁻) | ~180° | The tribromide anion is typically linear. |
| C-N-C Bond Angles (in cation) | ~109.5° | Tetrahedral geometry around the nitrogen atom. |
Spectroscopic Properties
The spectroscopic properties of Triethylbenzylammonium tribromide are determined by the contributions of both the cation and the anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the triethylbenzylammonium cation are expected to be similar to those of its bromide salt. The chemical shifts will be influenced by the diamagnetic nature of the tribromide anion.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Triethylbenzylammonium Cation
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet |
| ¹H | -CH₂- (ethyl) | ~3.3 - 3.5 | Quartet |
| ¹H | -CH₂- (benzyl) | ~4.6 - 4.8 | Singlet |
| ¹H | Aromatic (benzyl) | ~7.4 - 7.6 | Multiplet |
| ¹³C | -CH₃ (ethyl) | ~7 - 9 | |
| ¹³C | -CH₂- (ethyl) | ~52 - 54 | |
| ¹³C | -CH₂- (benzyl) | ~65 - 67 | |
| ¹³C | Aromatic (benzyl) | ~128 - 134 |
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra will exhibit vibrational modes characteristic of both the triethylbenzylammonium cation and the tribromide anion. The tribromide anion has a strong, characteristic Raman band corresponding to the symmetric stretching vibration (ν₁).
Table 3: Key Vibrational Frequencies for Triethylbenzylammonium Tribromide
| Vibrational Mode | Anion/Cation | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Symmetric Br-Br Stretch (ν₁) | Tribromide | ~160 - 170 | Raman (strong, polarized) |
| Asymmetric Br-Br Stretch (ν₃) | Tribromide | ~190 - 200 | IR (strong) |
| C-H Stretching (aromatic) | Cation | ~3030 - 3100 | IR, Raman |
| C-H Stretching (aliphatic) | Cation | ~2850 - 3000 | IR, Raman |
| C-N Stretching | Cation | ~900 - 1200 | IR, Raman |
| Phenyl Ring Modes | Cation | ~1400 - 1600 | IR, Raman |
Experimental Protocols
Synthesis of Triethylbenzylammonium Tribromide
A generalized and environmentally friendly protocol for the synthesis of quaternary ammonium tribromides can be adapted for Triethylbenzylammonium tribromide.[1] This method utilizes the oxidation of the corresponding bromide salt.
Materials:
-
Triethylbenzylammonium bromide
-
Potassium permanganate (B83412) (KMnO₄)
-
Sulfuric acid (concentrated)
-
Dichloromethane
Procedure:
-
Grind a mixture of Triethylbenzylammonium bromide and potassium permanganate (in a 1:0.4 molar ratio) in a mortar.
-
Add a few drops of concentrated sulfuric acid and continue grinding until a deep purple color is obtained.
-
Add silica gel to the mixture and grind until a free-flowing powder is formed.
-
The solid mixture containing the product can be used directly for many applications or the product can be extracted.
-
For extraction, stir the solid mixture with dichloromethane.
-
Filter the mixture and evaporate the solvent from the filtrate to obtain the Triethylbenzylammonium tribromide product.
Characterization Methods
-
Melting Point: The melting point can be determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.
-
Raman Spectroscopy: The Raman spectrum can be recorded using a Raman spectrometer with an appropriate laser excitation source.
Visualizations
Caption: Molecular structure of Triethylbenzylammonium Tribromide.
References
An In-depth Technical Guide to the Spectral and Synthetic Aspects of Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Triethylbenzylammonium tribromide is a quaternary ammonium (B1175870) tribromide that serves as an efficient and regioselective brominating agent for activated aromatic compounds. Its solid, crystalline nature offers a safer and more manageable alternative to liquid bromine. This document provides a summary of the available spectral data for its precursor, triethylbenzylammonium bromide, details common experimental protocols for spectral acquisition, and outlines the synthesis of the tribromide.
II. Spectral Data Presentation: Triethylbenzylammonium Bromide
The spectral data for triethylbenzylammonium bromide is crucial for the characterization of both the starting material and for understanding the triethylbenzylammonium cation.
Table 1: ¹H NMR Spectral Data of Triethylbenzylammonium Bromide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.6 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~3.3 | Quartet | 6H | Methylene protons of ethyl groups (-CH₂-CH₃) |
| ~1.4 | Triplet | 9H | Methyl protons of ethyl groups (-CH₂-CH₃) |
Table 2: ¹³C NMR Spectral Data of Triethylbenzylammonium Bromide
| Chemical Shift (δ) ppm | Assignment |
| ~134 | Quaternary aromatic carbon |
| ~131, 129, 128 | Aromatic CH carbons |
| ~67 | Benzylic carbon (-CH₂-) |
| ~53 | Methylene carbons of ethyl groups (-CH₂-CH₃) |
| ~8 | Methyl carbons of ethyl groups (-CH₂-CH₃) |
Table 3: IR Spectral Data of Triethylbenzylammonium Bromide
| Wavenumber (cm⁻¹) | Interpretation |
| 3030 - 3010 | Aromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch |
| 1600, 1480, 1450 | Aromatic C=C skeletal vibrations |
| ~730, ~690 | C-H out-of-plane bending for monosubstituted benzene |
Table 4: Mass Spectrometry Data of Triethylbenzylammonium Bromide
| m/z | Interpretation |
| 192.18 | [M-Br]⁺ (Triethylbenzylammonium cation) |
III. Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for quaternary ammonium salts. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the instrument. The analysis is performed in positive ion mode to detect the triethylbenzylammonium cation.
IV. Synthesis of Triethylbenzylammonium Tribromide
Triethylbenzylammonium tribromide can be synthesized from triethylbenzylammonium bromide. The process involves the oxidation of the bromide ion.
Caption: A logical workflow for the synthesis of Triethylbenzylammonium Tribromide.
A common method involves the reaction of triethylbenzylammonium bromide with an oxidizing agent in the presence of an additional bromide source. For instance, benzyl (B1604629) triethyl ammonium tribromide can be prepared by the oxidation of the bromide ion with nitric acid[1]. Another approach is the reaction of the bromide salt with potassium bromide and potassium permanganate (B83412) in an acidic medium[2].
V. Logical Relationships in Spectral Interpretation
The following diagram illustrates the relationship between the structure of the triethylbenzylammonium cation and its expected spectral signals.
Caption: Logical connections between the cation's structure and its spectral data.
References
physical and chemical properties of Triethylbenzylammonium tribromide
An In-depth Technical Guide to Triethylbenzylammonium Tribromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylbenzylammonium tribromide (BTEAT) is a stable, crystalline quaternary ammonium (B1175870) tribromide that serves as an efficient and regioselective brominating agent for activated aromatic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of BTEAT, detailed experimental protocols for its synthesis and application in organic synthesis, and a discussion of its potential relevance in drug development processes.
Introduction
Quaternary ammonium tribromides are a class of reagents that have gained significant attention in organic synthesis as solid, stable, and safer alternatives to liquid bromine.[1] Triethylbenzylammonium tribromide ([PhCH2N(Et)3]Br3) is a notable member of this class, offering high reactivity and selectivity in bromination reactions. Its ease of handling and recoverability make it an attractive reagent for both laboratory-scale and potentially larger-scale synthetic applications. This guide aims to consolidate the available technical information on this compound for researchers and professionals in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
Quantitative data for Triethylbenzylammonium tribromide is not extensively reported in the literature. The following tables summarize the available information. For comparative context, some properties of the corresponding monobromide, Triethylbenzylammonium bromide (TEBAB), are also included where specified.
Table 1: Physical Properties of Triethylbenzylammonium Tribromide
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [2] |
| Molecular Formula | C13H22Br3N | Inferred |
| Molecular Weight | 432.03 g/mol | Calculated |
| Melting Point | Not explicitly reported. | - |
| Solubility | Not explicitly reported. Quaternary ammonium salts are generally soluble in polar organic solvents.[3] | - |
Table 2: Chemical Properties and Identifiers
| Property | Value | Source |
| Chemical Name | Triethylbenzylammonium tribromide | - |
| Abbreviation | BTEAT | [2] |
| CAS Number | Not explicitly assigned. | - |
| Stability | Stable, crystalline solid that can be handled easily.[2] | [2] |
| Reactivity | Acts as a regioselective brominating agent for anilines, phenols, and anisoles.[2] | [2] |
Experimental Protocols
The following experimental protocols are based on the work of Pourmousavi and Salehi.[2]
Synthesis of Triethylbenzylammonium Tribromide (BTEAT)
Materials:
-
Triethylbenzylammonium bromide (TEBAB)
-
Potassium bromide (KBr)
-
Nitric acid (HNO3, 63%)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve Triethylbenzylammonium bromide (2 mmol) and potassium bromide (0.24 g, 2 mmol) in deionized water.
-
With stirring, add a solution of nitric acid (63%, 0.45 mL, 10 mmol) in 10 mL of water dropwise over a period of 30 minutes.
-
The product, Triethylbenzylammonium tribromide (BTEAT), will precipitate as yellow crystals.
-
Collect the crystals by filtration.
-
The yield of the product is reported to be approximately 70% (0.604 g).[2]
Workflow Diagram:
Caption: Workflow for the synthesis of Triethylbenzylammonium Tribromide.
Regioselective Bromination of Activated Aromatic Compounds
Materials:
-
Activated aromatic substrate (e.g., aniline, phenol, or anisole (B1667542) derivative)
-
Triethylbenzylammonium tribromide (BTEAT)
-
Calcium carbonate (CaCO3)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a reaction flask, dissolve the activated aromatic substrate in a solvent mixture of methanol and dichloromethane.
-
Add Triethylbenzylammonium tribromide (BTEAT) and calcium carbonate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction times are reported to be short, with some phenols and anilines reacting almost immediately.[2]
-
Upon completion of the reaction, the monobrominated product can be isolated through a straightforward workup procedure, which typically involves filtration to remove calcium carbonate and the spent reagent, followed by removal of the solvent.[2]
Logical Relationship Diagram:
Caption: Logical flow for the regioselective bromination of aromatics.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the cation. The spectra would be expected to show signals corresponding to the benzyl (B1604629) and triethyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Melting Point Analysis: Determination of the melting point is a standard method for assessing the purity of a crystalline solid.
-
Elemental Analysis: To confirm the empirical formula of the compound.
Applications in Drug Development
The ability of Triethylbenzylammonium tribromide to act as a regioselective brominating agent for activated aromatic rings is highly relevant to drug development.[1] Bromo-substituted aromatic compounds are common intermediates in the synthesis of pharmaceuticals. The mild reaction conditions, high yields, and ease of handling offered by BTEAT make it a valuable tool for introducing bromine atoms into complex molecules during the drug discovery and development process.
Conclusion
Triethylbenzylammonium tribromide is a promising reagent for the regioselective bromination of anilines, phenols, and anisoles. While a comprehensive dataset of its physical and chemical properties is yet to be established in the literature, the available information highlights its stability, ease of synthesis, and high efficiency in organic synthesis. Further research into its properties and applications is warranted and would be of significant interest to the scientific and drug development communities.
References
Triethylbenzylammonium tribromide safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for triethylbenzylammonium tribromide (TEBABr₃), a quaternary ammonium (B1175870) salt used in various chemical syntheses. Due to the limited availability of data for triethylbenzylammonium tribromide, information from closely related compounds such as benzyltriethylammonium bromide and benzyltriethylammonium chloride has been included to provide a more complete safety profile.
Chemical and Physical Properties
Triethylbenzylammonium tribromide is a solid, and like similar quaternary ammonium salts, it is hygroscopic.[1][2] Proper storage in a dry, well-ventilated place is crucial.[1][3]
| Property | Data | Source(s) |
| Chemical Formula | C₁₃H₂₂BrN | [2][4] |
| Molecular Weight | 272.22 g/mol | [2][5] |
| Appearance | Off-white to white powder/crystalline powder | [1][2][4][6] |
| Melting Point | 193-195 °C (decomposes) | [2][6] |
| Solubility | Soluble in water | [1][2][6] |
| Storage Condition | Room temperature, sealed in a dry place | [2] |
| Sensitivity | Hygroscopic | [1][2] |
Hazard Identification and Classification
Triethylbenzylammonium tribromide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][8]
GHS Hazard Classification:
Hazard Statements:
Hazard Pictogram:
Handling and Storage Precautions
Safe handling and storage are paramount to minimize exposure and risk.
Safe Handling
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[3][9][10]
-
Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][9]
-
Wash hands and any exposed skin thoroughly after handling.[1][7]
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| Equipment | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][3] |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. | [3] |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is recommended. | [1][9] |
| Respiratory | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if exposure limits are exceeded or when dust is generated. | [1][7][9] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet to the attending physician.[7]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][7] | |
| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][7] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3][7] | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][9] Never give anything by mouth to an unconscious person.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Evacuate personnel to a safe area.[3] Use personal protective equipment.[3][8] Avoid breathing dust and prevent contact with the substance.[8]
-
Environmental Precautions: Prevent the product from entering drains.[3][8][10]
-
Containment and Cleaning: Use a shovel to put the material into a convenient waste disposal container.[9] Sweep up and shovel, keeping the material in suitable, closed containers for disposal.[8] Avoid generating dust.[7][8] Clean the affected area thoroughly.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][10]
-
Specific Hazards: The material is combustible.[7] In a fire, hazardous combustion gases or vapors may be produced.[7] Vapors are heavier than air and may spread along floors.[7] Forms explosive mixtures with air on intense heating.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Toxicological and Ecological Information
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1][2][7] For the related compound benzyltriethylammonium chloride, the acute oral toxicity (LD50) in rats is 2219 mg/kg.[12] Quaternary ammonium compounds can have cholinergic effects.[13]
Experimental Protocols & Signaling Pathways
Detailed experimental protocols for the handling of triethylbenzylammonium tribromide beyond standard laboratory safety procedures are not available in the public domain. Similarly, specific signaling pathways related to its toxicity have not been elucidated in the available literature. The toxicological information is primarily based on its irritant properties and data from analogous compounds.
Visualized Workflows
The following diagrams illustrate the logical workflows for handling and emergency procedures.
Caption: Standard Laboratory Handling Workflow.
Caption: Emergency First Aid Procedures.
Caption: Workflow for Accidental Spills.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Triethylbenzylammonium bromide [chembk.com]
- 3. targetmol.com [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Solubility of Triethylbenzylammonium Tribromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylbenzylammonium tribromide (TEBA-Br3) is a quaternary ammonium (B1175870) tribromide that serves as a versatile reagent in organic synthesis, primarily as a brominating agent. Its reactivity and selectivity are often influenced by the solvent system in which it is employed. Understanding the solubility of TEBA-Br3 in various organic solvents is therefore crucial for reaction optimization, purification, and the development of robust chemical processes. This technical guide provides a summary of the available solubility data for triethylbenzylammonium tribromide in organic solvents, a detailed experimental protocol for solubility determination, and a logical workflow for this process.
Physicochemical Properties of Triethylbenzylammonium Tribromide
| Property | Value | Reference |
| Chemical Formula | C13H22Br3N | N/A |
| Molecular Weight | 432.03 g/mol | N/A |
| Appearance | Orange-yellow solid | [1] |
| Melting Point | Data not available | N/A |
Solubility Data
Qualitative Solubility of Triethylbenzylammonium Tribromide and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Triethylbenzylammonium Tribromide | Methanol/Dichloromethane | Implied to be soluble in a mixture | [2] |
| Triethylbenzylammonium Bromide | Ethanol | Soluble (polar organic solvent) | [3] |
| Triethylbenzylammonium Bromide | Acetone | Soluble (polar organic solvent) | [3] |
| Triethylbenzylammonium Bromide | Water | Limited solubility | [3] |
| Benzyltrimethylammonium Bromide | Water | Soluble | [4][5] |
| Benzyltrimethylammonium Bromide | Methanol | Soluble | [4] |
| Benzyltrimethylammonium Bromide | Ethanol | Soluble | [4] |
| Benzyltrimethylammonium Bromide | Acetone | Soluble | [4] |
The general principle of "like dissolves like" suggests that triethylbenzylammonium tribromide, a polar and ionic compound, will exhibit higher solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound, such as triethylbenzylammonium tribromide, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials:
-
Triethylbenzylammonium tribromide
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Standard laboratory glassware (beakers, pipettes, etc.)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of triethylbenzylammonium tribromide to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure that solid material remains, confirming saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is chemically resistant to the solvent into a clean, dry container. This step is crucial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of triethylbenzylammonium tribromide.
-
Prepare a calibration curve using standard solutions of known concentrations of triethylbenzylammonium tribromide in the same solvent to accurately quantify the concentration in the experimental sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of triethylbenzylammonium tribromide in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid in an organic solvent.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While quantitative solubility data for triethylbenzylammonium tribromide in organic solvents is sparse, its chemical nature and documented applications suggest its solubility in polar organic media. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust framework for determining the precise solubility in specific solvents of interest. This empirical data is invaluable for optimizing reaction conditions, ensuring reproducibility, and developing scalable and efficient chemical processes involving this important brominating agent.
References
The Mechanism of Triethylbenzylammonium Tribromide in Bromination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylbenzylammonium tribromide (TEBABr3) has emerged as a highly effective and versatile reagent for the bromination of organic compounds. As a quaternary ammonium (B1175870) tribromide (QATB), it offers significant advantages over traditional brominating agents like elemental bromine, including enhanced safety, easier handling as a crystalline solid, and precise stoichiometric control.[1][2] This guide provides a comprehensive overview of the mechanism of action of TEBABr3 in bromination reactions, supported by available data and experimental insights. QATBs are widely used for the bromination of various substrates such as allyl alcohols, enones, alkenes, alkynes, and activated aromatic compounds.[1][3]
Core Mechanism of Action
The precise mechanism of bromination by TEBABr3 has been a subject of scientific inquiry, with evidence pointing towards a more complex pathway than a simple electrophilic attack by the tribromide anion (Br₃⁻).
The Role of the Tribromide Anion (Br₃⁻)
Initially, it was proposed that the free Br₃⁻ anion acts as the primary brominating species.[4][5] However, quantum mechanics (QM) studies have cast doubt on this hypothesis. The Lowest Unoccupied Molecular Orbital (LUMO) energy of the Br₃⁻ anion is relatively high, making it a less likely candidate for an active electrophile in reactions with electron-rich substrates at room temperature.[4][5]
The Undissociated Ion Pair: A More Plausible Pathway
A more widely accepted mechanism, supported by computational modeling, suggests that the undissociated triethylbenzylammonium tribromide ion pair is the active brominating species.[4][5] In this model, the quaternary ammonium cation and the tribromide anion act in concert.
Key aspects of this mechanism include:
-
Electrophilic Bromine Source: The tribromide anion acts as a source of electrophilic bromine.
-
Role of the Cation: The triethylbenzylammonium cation is not merely a spectator ion. It is believed to play a crucial role in the reaction's regioselectivity by forming a non-covalent interaction with the substrate. This interaction helps to orient the substrate in a specific way relative to the tribromide anion, favoring attack at a particular position.[5] For instance, in the bromination of phenols, this interaction can lead to high para-selectivity by anchoring the reagent.[5]
-
Transition State: The reaction proceeds through a well-organized transition state involving the substrate, the triethylbenzylammonium cation, and the tribromide anion.
The following diagram illustrates the proposed mechanism for the bromination of an activated aromatic ring (e.g., phenol) by TEBABr3.
Quantitative Data on Bromination Reactions
While specific quantitative data for TEBABr3 is dispersed across various studies, the following table summarizes typical results obtained with quaternary ammonium tribromides in the bromination of different substrates, highlighting their efficiency and regioselectivity.
| Substrate | Brominating Agent | Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity |
| Phenol | TBATB | Solvent-free (Microwave) | 90 | 2 min | >90 | para |
| Aniline | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 5-15 min | 90-98 | para |
| Acetanilide | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 10-20 min | 92-96 | para |
| Anisole | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 15-30 min | 90-95 | para |
| Styrene | QATB | Dichloromethane | Room Temp | 1-2 h | >90 | anti-addition |
| 3-Acetylcoumarin | TBATB | - | - | - | - | α-bromination |
TBATB: Tetrabutylammonium tribromide, BTEATB: Benzyltriethylammonium tribromide. Data compiled from multiple sources.[2][6][7]
Experimental Protocols
The following are generalized experimental protocols for bromination using TEBABr3. Researchers should optimize conditions for their specific substrates.
General Procedure for Aromatic Bromination
-
Reactant Preparation: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., methanol/dichloromethane mixture).[6]
-
Reagent Addition: Add Triethylbenzylammonium tribromide (1-1.1 equivalents) portion-wise to the solution at room temperature with stirring. For activated substrates, the reaction is often rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Isolation: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
The workflow for a typical bromination experiment is depicted below.
Solvent-Free Bromination Protocol (Microwave)
For certain substrates, a solvent-free approach under microwave irradiation can be highly efficient.[7]
-
Mixing: Thoroughly mix the substrate (1 equivalent) and TEBABr3 (1 equivalent) in a microwave-safe vessel.
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled power and temperature (e.g., 90°C) for a short duration (typically 1-5 minutes).[7]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, dissolve the mixture in an organic solvent and proceed with the standard aqueous work-up as described above.
Kinetics of Bromination
Kinetic studies of bromination with related quaternary ammonium tribromides, such as phenyltrimethylammonium (B184261) tribromide, have revealed important mechanistic details. In the bromination of 2-acetyl benzofurans, the reaction was found to be first order with respect to the substrate and inverse first order with respect to the brominating agent.[8] This inverse order dependence suggests a pre-equilibrium step where the active brominating species is formed, and its concentration is inversely proportional to the concentration of the bulk reagent.
The logical relationship of the kinetic observations can be visualized as follows:
Conclusion
Triethylbenzylammonium tribromide is a powerful and selective brominating agent. The mechanism of action is best described by the involvement of the undissociated ion pair, where the cation plays a key role in directing the regioselectivity of the reaction. This understanding, coupled with the provided experimental frameworks, enables researchers and professionals in drug development to effectively utilize TEBABr3 for the synthesis of brominated organic compounds with high efficiency and control. The "solid bromine" nature of TEBABr3 and its analogues positions them as environmentally benign alternatives to traditional bromination methods.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]
- 4. A QM Study of the para Regioselectivity of TBABr3 Bromination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Triethylbenzylammonium Tribromide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylbenzylammonium tribromide ([TEBA]Br₃) has emerged as a significant reagent in organic synthesis, valued for its efficacy and selectivity as a brominating agent. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and its applications, with a particular focus on its relevance to drug development. This document consolidates key experimental data, presents detailed methodologies, and visualizes reaction pathways to serve as a practical resource for researchers in the field.
Discovery and History
The development of Triethylbenzylammonium tribromide is rooted in the broader history of quaternary ammonium (B1175870) polyhalides. While a singular "discovery" paper for Triethylbenzylammonium tribromide is not readily identifiable, its emergence is a logical progression from the initial synthesis of other quaternary ammonium tribromides. A key historical milestone in this class of compounds is the first reported preparation of tetramethylammonium (B1211777) tribromide.
The primary impetus for the development of quaternary ammonium tribromides was the need for solid, stable, and easily handleable sources of bromine, thereby avoiding the hazards associated with elemental bromine. These reagents, including Triethylbenzylammonium tribromide, offer improved safety and, in many cases, enhanced selectivity in bromination reactions. Over time, research has also focused on developing greener synthetic methods for these compounds, minimizing the use of hazardous reagents in their preparation.
Synthesis of Triethylbenzylammonium Tribromide
The synthesis of Triethylbenzylammonium tribromide is a two-step process, beginning with the preparation of its precursor, Triethylbenzylammonium bromide.
Synthesis of Triethylbenzylammonium Bromide
The synthesis of Triethylbenzylammonium bromide is typically achieved through a standard quaternization reaction.
Experimental Protocol:
A general and widely used method involves the reaction of triethylamine (B128534) with benzyl (B1604629) bromide.
-
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Triethylamine (33 wt% in ethanol (B145695) solution)
-
Tetrahydrofuran (THF)
-
Diethyl ether (ice-cold)
-
-
Procedure:
-
Dissolve the benzyl halide (1 equivalent) in THF (50 mL per gram of benzyl halide).
-
To this solution, add triethylamine (1.5 equivalents, 33 wt% in ethanol).
-
Stir the reaction mixture at room temperature for 24 hours. During this time, the product will precipitate as a white solid.
-
Cool the resulting suspension to 0°C.
-
Filter the solid product.
-
Wash the filter cake with ice-cold diethyl ether.
-
Dry the product under vacuum to yield Triethylbenzylammonium bromide.[1]
-
Table 1: Physicochemical Properties of Triethylbenzylammonium Bromide
| Property | Value | Reference |
| CAS Number | 5197-95-5 | [2][3] |
| Molecular Formula | C₁₃H₂₂BrN | [2][3] |
| Molecular Weight | 272.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 193-195 °C (decomposes) | [1][3] |
| Solubility | Soluble in water and alcohol | [4] |
Table 2: Spectroscopic Data for Triethylbenzylammonium Bromide
| Spectrum | Data Source |
| ¹H NMR | Available from chemical suppliers and databases.[5] |
| IR | Data available in public spectral databases.[6] |
Synthesis of Triethylbenzylammonium Tribromide
The conversion of the bromide salt to the tribromide is an oxidation reaction.
Experimental Protocol:
A reported method for the preparation of Benzyl triethyl ammonium tribromide involves the oxidation of the bromide ion using nitric acid.[7]
-
Materials:
-
Triethylbenzylammonium bromide
-
Nitric acid (HNO₃)
-
-
Procedure:
-
The preparation involves the oxidation of the bromide ion from Triethylbenzylammonium bromide with nitric acid.[7] Detailed experimental conditions such as concentration of nitric acid, reaction temperature, and work-up procedure would be optimized based on the specific laboratory setup.
-
Diagram 1: Synthesis of Triethylbenzylammonium Tribromide
Caption: Synthetic pathway for Triethylbenzylammonium Tribromide.
Applications in Organic Synthesis and Drug Development
Triethylbenzylammonium tribromide is a versatile reagent with significant applications in organic synthesis, particularly in reactions relevant to the synthesis of pharmaceutical compounds.
Regioselective Bromination of Aromatic Compounds
A primary application of Triethylbenzylammonium tribromide is as a regioselective brominating agent for activated aromatic compounds such as anilines, phenols, and anisoles.[7] This selectivity is crucial in the synthesis of complex molecules where specific substitution patterns are required. The use of this solid reagent offers advantages over liquid bromine in terms of handling and stoichiometry control.
Diagram 2: Mechanism of Aromatic Bromination
Caption: Electrophilic aromatic bromination using Triethylbenzylammonium Tribromide.
The bromination of heterocyclic compounds is of particular interest in drug discovery, as these motifs are prevalent in many bioactive molecules.[8] The regioselective introduction of a bromine atom can be a key step in the synthesis of novel drug candidates, allowing for further functionalization through cross-coupling reactions.
Role as a Phase Transfer Catalyst
The precursor, Triethylbenzylammonium bromide, is an effective phase transfer catalyst (PTC).[4] PTCs are instrumental in facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), which is a common scenario in the synthesis of pharmaceutical intermediates.[4] By transferring anions from the aqueous to the organic phase, these catalysts can significantly increase reaction rates and yields.[4]
Antimicrobial and Other Pharmaceutical Applications
Quaternary ammonium compounds, as a class, are known for their antimicrobial properties.[9] While specific studies on the antimicrobial activity of Triethylbenzylammonium tribromide are not extensively documented in the initial search, the broader class of quaternary ammonium salts is used in disinfectants and antiseptics.[9] Furthermore, the bromide precursor has been investigated as a potential excipient in pharmaceutical formulations to enhance the solubility and stability of certain drugs and as a selective inhibitor of enzymes like protein kinase C.[1]
Conclusion
Triethylbenzylammonium tribromide is a valuable and versatile reagent in organic chemistry. Its history is intertwined with the development of safer and more selective brominating agents. The synthetic protocols for its preparation are well-established, proceeding through the stable and useful intermediate, Triethylbenzylammonium bromide, which itself has applications as a phase transfer catalyst. The primary utility of the tribromide lies in its ability to effect regioselective bromination of activated aromatic and heterocyclic systems, a critical transformation in the synthesis of potential drug candidates. This guide provides a foundational understanding of this reagent for researchers and professionals in drug development and organic synthesis. Further research into its applications in complex molecule synthesis and its potential as a bioactive agent itself could yield new and valuable discoveries.
References
- 1. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benzyl triethyl ammonium bromide [chembk.com]
- 4. innospk.com [innospk.com]
- 5. Benzyltriethylammonium bromide(5197-95-5) 1H NMR [m.chemicalbook.com]
- 6. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triethylbenzylammonium Tribromide as a Regioselective Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Triethylbenzylammonium Tribromide (TEBABr3) as a highly efficient and regioselective brominating agent. TEBABr3 is a stable, crystalline, and easy-to-handle reagent that serves as a safer alternative to liquid bromine for the bromination of activated aromatic compounds.[1] Its application is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where high regioselectivity is crucial.
Key Advantages of Triethylbenzylammonium Tribromide:
-
High Regioselectivity: Predominantly directs bromination to the para position of activated aromatic rings, such as phenols, anilines, and anisoles.[1][2]
-
Ease of Handling: As a stable, crystalline solid, it is easier to store, transport, and handle compared to hazardous liquid bromine.[1]
-
Mild Reaction Conditions: Bromination reactions can be carried out efficiently at room temperature.[1][2]
-
Excellent Yields: Generally provides good to excellent yields of the desired brominated products.[1][2]
-
Recoverable and Reusable: The reagent can potentially be recovered and reused, contributing to a more environmentally benign process.[1]
General Reaction Scheme & Mechanism
Triethylbenzylammonium tribromide facilitates the electrophilic aromatic substitution of bromine onto an activated aromatic ring. The reaction typically proceeds with high para-selectivity.
Reaction Scheme:
Caption: General bromination reaction using TEBABr3.
Computational studies suggest that the high para-selectivity is a result of a non-covalent interaction between the substrate and the triethylbenzylammonium cation, which anchors the tribromide anion for a preferential attack at the para position. The activation energy for para bromination is significantly lower than that for ortho bromination, accounting for the observed selectivity.[3]
Proposed Bromination Mechanism Workflow:
Caption: Simplified workflow of the bromination mechanism.
Experimental Data
The following table summarizes the regioselective bromination of various activated aromatic compounds using Triethylbenzylammonium Tribromide. The data highlights the high yields and excellent para-selectivity achieved under mild conditions.
| Entry | Substrate | Product | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 4-Bromoaniline | CH2Cl2/MeOH | 5 | 98 | [1][2] |
| 2 | Phenol | 4-Bromophenol | CH2Cl2/MeOH | 5 | 96 | [1][2] |
| 3 | Anisole | 4-Bromoanisole | CH2Cl2/MeOH | 10 | 95 | [1][2] |
| 4 | Acetanilide | 4-Bromoacetanilide | CH2Cl2/MeOH | 15 | 94 | [1] |
| 5 | o-Toluidine | 4-Bromo-2-methylaniline | CH2Cl2/MeOH | 10 | 92 | [1] |
| 6 | p-Toluidine | 2-Bromo-4-methylaniline | CH2Cl2/MeOH | 15 | 90 | [1] |
| 7 | o-Cresol | 4-Bromo-2-methylphenol | CH2Cl2/MeOH | 10 | 93 | [1] |
| 8 | p-Cresol | 2-Bromo-4-methylphenol | CH2Cl2/MeOH | 15 | 91 | [1] |
Experimental Protocols
Preparation of Triethylbenzylammonium Tribromide (TEBABr3)
This protocol is adapted from the environmentally favorable procedure involving the oxidation of bromide ions.[1]
Materials:
-
Benzyltriethylammonium bromide
-
Potassium bromide (KBr)
-
Nitric acid (HNO3, 63%)
-
Water
Procedure:
-
In a suitable flask, dissolve benzyltriethylammonium bromide (2 mmol) and potassium bromide (0.24 g, 2 mmol) in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of nitric acid (63%, 0.45 mL, 10 mmol) in 10 mL of water dropwise over 30 minutes with stirring.
-
Yellow crystals of Triethylbenzylammonium Tribromide will precipitate.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Experimental Workflow for TEBABr3 Synthesis:
Caption: Workflow for the synthesis of TEBABr3.
General Protocol for Regioselective Bromination of Activated Aromatic Compounds
This protocol describes a general method for the para-selective monobromination of substrates like anilines and phenols.[1][2]
Materials:
-
Activated aromatic substrate (e.g., aniline, phenol) (1 mmol)
-
Triethylbenzylammonium Tribromide (1.1 mmol)
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (MeOH)
-
Calcium Carbonate (CaCO3) (for acid-sensitive substrates)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the activated aromatic substrate (1 mmol) in a mixture of dichloromethane and methanol, add Triethylbenzylammonium Tribromide (1.1 mmol). For acid-sensitive substrates, add calcium carbonate (1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Logical Relationship in Bromination Protocol:
Caption: Step-by-step workflow for regioselective bromination.
Safety and Handling
While Triethylbenzylammonium Tribromide is safer than liquid bromine, it should still be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Triethylbenzylammonium Tribromide is a valuable reagent for the regioselective bromination of activated aromatic compounds. Its stability, ease of handling, and ability to afford high yields of para-brominated products under mild conditions make it an excellent choice for applications in organic synthesis and drug development. The provided protocols offer a starting point for researchers to utilize this efficient brominating agent in their synthetic endeavors.
References
Application Notes and Protocols: Triethylbenzylammonium Tribromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Triethylbenzylammonium Tribromide (TEBABr₃) as a versatile and efficient phase transfer catalyst in organic synthesis. TEBABr₃ serves as a solid, stable, and safe source of bromine, facilitating a variety of transformations, including regioselective bromination and selective oxidation reactions.
Overview of Triethylbenzylammonium Tribromide (TEBABr₃)
Triethylbenzylammonium tribromide is a quaternary ammonium (B1175870) salt that acts as a phase transfer catalyst and a brominating agent. Its structure combines a lipophilic benzyltriethylammonium cation with a tribromide anion. This amphiphilic nature allows it to transport the tribromide ion between immiscible aqueous and organic phases, thereby accelerating reaction rates and improving yields in heterogeneous reaction mixtures. As a solid reagent, it is easier and safer to handle compared to liquid bromine.
Key Applications in Organic Synthesis
TEBABr₃ is predominantly utilized in two key areas of organic synthesis:
-
Regioselective Bromination of Activated Aromatic Compounds: It is highly effective for the para-selective bromination of phenols and anilines, providing a high degree of control over the reaction regiochemistry.
-
Selective Oxidation of Sulfides: TEBABr₃ can be employed for the mild and selective oxidation of sulfides to their corresponding sulfoxides without over-oxidation to sulfones.
Synthesis of Triethylbenzylammonium Tribromide (TEBABr₃)
The synthesis of TEBABr₃ is a two-step process, starting with the preparation of the precursor, Benzyltriethylammonium Bromide (TEBABr).
Synthesis of Benzyltriethylammonium Bromide (TEBABr)
A general and efficient method for the synthesis of TEBABr involves the quaternization of triethylamine (B128534) with benzyl (B1604629) bromide.[1][2]
Experimental Protocol:
-
Dissolve benzyl bromide (1 equivalent) in tetrahydrofuran (B95107) (THF) (approximately 50 mL per gram of benzyl bromide).
-
To this solution, add triethylamine (1.5 equivalents) as a 33 wt% solution in ethanol.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate of benzyltriethylammonium bromide will form during the reaction.
-
Cool the suspension to 0 °C.
-
Filter the solid product and wash the filter cake with ice-cold diethyl ether.
-
Dry the resulting white solid under vacuum to afford benzyltriethylammonium bromide in high yield.
Caption: Synthesis of Benzyltriethylammonium Bromide.
Conversion of TEBABr to Triethylbenzylammonium Tribromide (TEBABr₃)
The tribromide is prepared by the oxidation of the bromide ion in the presence of a bromine source. A common method involves the reaction of TEBABr with an oxidizing agent and a source of bromide.[3]
Experimental Protocol:
-
Prepare a solution of Benzyltriethylammonium Bromide (TEBABr) in a suitable solvent such as a mixture of methanol (B129727) and dichloromethane (B109758).
-
Cool the solution in an ice bath.
-
Slowly add a solution of nitric acid (HNO₃) to oxidize the bromide ions.
-
The formation of the orange-red tribromide salt will be observed.
-
The product can be isolated by filtration or by removal of the solvent under reduced pressure.
Application: Regioselective Bromination of Phenols and Anilines
TEBABr₃ is an excellent reagent for the regioselective bromination of activated aromatic rings, such as those in phenols and anilines. The reaction typically proceeds at room temperature with high yields and demonstrates a strong preference for para-substitution.[3]
General Reaction Scheme:
Ar-H + [PhCH₂NEt₃]⁺Br₃⁻ → Ar-Br + [PhCH₂NEt₃]⁺Br⁻ + HBr
Quantitative Data for Bromination of Phenols and Anilines:
| Substrate | Product | Reaction Time (Typical) | Yield (Typical) |
| Phenol (B47542) | 4-Bromophenol | 1-3 hours | >90% |
| Aniline (B41778) | 4-Bromoaniline | 1-3 hours | >90% |
| Anisole | 4-Bromoanisole | 2-4 hours | >85% |
| o-Cresol | 4-Bromo-2-methylphenol | 2-4 hours | >90% |
| p-Toluidine | 2-Bromo-4-methylaniline | 2-4 hours | >85% |
Experimental Protocol for the Regioselective Bromination of Phenol:
-
In a round-bottom flask, dissolve phenol (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Add calcium carbonate (1.2 mmol) to the solution to act as a mild base.
-
To this stirred suspension, add Triethylbenzylammonium Tribromide (1.1 mmol) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove calcium carbonate and the precipitated benzyltriethylammonium bromide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 4-bromophenol.
Caption: Workflow for Phenol Bromination.
Application: Selective Oxidation of Sulfides to Sulfoxides
TEBABr₃ provides a mild and selective method for the oxidation of sulfides to sulfoxides. The reaction proceeds under neutral and mild conditions, often at room temperature, and avoids the common side reaction of over-oxidation to sulfones.[3]
General Reaction Scheme:
R-S-R' + [PhCH₂NEt₃]⁺Br₃⁻ + H₂O → R-SO-R' + [PhCH₂NEt₃]⁺Br⁻ + 2HBr
Quantitative Data for the Oxidation of Sulfides:
Similar to bromination reactions, the literature reports high yields for the oxidation of a variety of dialkyl and alkyl aryl sulfides to their corresponding sulfoxides.
| Substrate | Product | Reaction Time (Typical) | Yield (Typical) |
| Thioanisole (B89551) | Methyl phenyl sulfoxide | 2-5 hours | >90% |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 3-6 hours | >85% |
| Diethyl sulfide | Diethyl sulfoxide | 2-4 hours | >90% |
Experimental Protocol for the Oxidation of Thioanisole:
-
Dissolve thioanisole (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) (10 mL).
-
Add Triethylbenzylammonium Tribromide (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl phenyl sulfoxide.
Reaction Mechanism: Electrophilic Aromatic Bromination
The phase transfer catalysis mechanism involves the transport of the tribromide anion from the solid phase or an immiscible phase into the organic phase where the aromatic substrate is dissolved. The bulky and lipophilic benzyltriethylammonium cation facilitates this transfer. In the organic phase, the tribromide ion acts as an electrophilic brominating agent.
Caption: Mechanism of Aromatic Bromination.
References
Application Notes and Protocols: Aromatic Bromination with Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the safe and efficient aromatic bromination of activated aromatic compounds utilizing Triethylbenzylammonium Tribromide (TEBABr₃). This reagent offers a solid, stable, and safer alternative to liquid bromine for regioselective bromination.
Introduction
Aromatic bromination is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] Triethylbenzylammonium tribromide (TEBABr₃) has emerged as a highly effective and regioselective brominating agent for activated aromatic compounds such as phenols, anilines, and anisoles.[2][3] As a stable, crystalline solid, TEBABr₃ is easier and safer to handle than elemental bromine, mitigating risks associated with its high toxicity and volatility. Reactions with TEBABr₃ typically proceed under mild conditions, often at room temperature, with high yields and excellent regioselectivity, favoring para-substitution.[1][2]
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tribromide anion serves as the source of electrophilic bromine.[4] The bulky quaternary ammonium (B1175870) cation is believed to play a role in the observed regioselectivity.[5]
Safety Precautions
Triethylbenzylammonium tribromide and other chemicals used in this protocol require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[2][6] In case of skin contact, wash the affected area immediately with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2]
Experimental Protocol: Bromination of Phenol (B47542)
This protocol details the para-bromination of phenol as a representative example.
Materials:
-
Triethylbenzylammonium tribromide (TEBABr₃)
-
Phenol
-
Calcium carbonate (CaCO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenol (2.0 mmol, 0.188 g) and calcium carbonate (6.0 mmol, 0.600 g).
-
Add a 3:2 mixture of methanol and dichloromethane (5 mL).
-
Stir the resulting slurry at room temperature.
-
To the stirring slurry, add Triethylbenzylammonium tribromide (2.0 mmol, 0.862 g) in one portion.
-
Monitor the reaction progress by TLC until the starting material (phenol) is completely consumed (typically within 2 minutes for phenol).[2]
-
Upon completion, remove the solvents under reduced pressure using a rotary evaporator.
-
To the solid residue, add diethyl ether (4 x 20 mL) to extract the product.
-
Filter the mixture to remove the insoluble salts.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
The product, 4-bromophenol, can be further purified by recrystallization from a methanol/water mixture (1:3).[2]
Data Presentation: Substrate Scope and Yields
The following table summarizes the results of the bromination of various activated aromatic compounds using Triethylbenzylammonium Tribromide under the described conditions.[2]
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Phenol | 4-Bromophenol | 2 | 91 |
| 2 | o-Cresol | 4-Bromo-2-methylphenol | 5 | 92 |
| 3 | m-Cresol | 4-Bromo-3-methylphenol | 5 | 90 |
| 4 | p-Cresol | 2-Bromo-4-methylphenol | 10 | 88 |
| 5 | Anisole | 4-Bromoanisole | 15 | 93 |
| 6 | Aniline | 4-Bromoaniline | 2 | 95 |
| 7 | N-Methylaniline | 4-Bromo-N-methylaniline | 5 | 94 |
| 8 | Acetanilide | 4-Bromoacetanilide | 30 | 90 |
Experimental Workflow
The following diagram illustrates the general workflow for the aromatic bromination protocol.
Caption: Experimental workflow for aromatic bromination.
Reaction Mechanism
The bromination of activated aromatic rings with Triethylbenzylammonium tribromide follows an electrophilic aromatic substitution pathway.
Caption: Electrophilic aromatic substitution mechanism.
References
Application Notes and Protocols: Triethylbenzylammonium Tribromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylbenzylammonium tribromide (TEBABr₃), also known as benzyltriethylammonium tribromide, has emerged as a highly efficient and regioselective reagent for the bromination of activated aromatic compounds. Its solid, stable, and easy-to-handle nature makes it a safer and more convenient alternative to liquid bromine, particularly in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of TEBABr₃ in the preparation of key brominated aromatic intermediates, such as bromoanilines, bromophenols, and bromoanisoles, which are pivotal building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents, antiseptics, and selective estrogen receptor modulators (SERMs).
Introduction
Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Brominated aromatics, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, making them indispensable in drug discovery and development. Traditional bromination methods often involve the use of hazardous liquid bromine, which poses significant handling and safety challenges. Triethylbenzylammonium tribromide offers a practical solution, providing a solid, stable source of bromine that allows for precise stoichiometric control and simplified reaction workups.[2]
This reagent has demonstrated excellent regioselectivity in the bromination of activated aromatic rings, such as those found in anilines, phenols, and anisoles, yielding predominantly para-substituted products in high yields at room temperature.[2][3] These brominated products are valuable intermediates in the synthesis of various therapeutic agents. For instance, 4-bromoanisole (B123540) is a precursor in the synthesis of Tamoxifen, a widely used drug for the treatment of breast cancer.[4][5] Bromophenols are integral to the development of antiseptic and antibacterial agents, while bromoanilines are key components in the synthesis of certain anticancer drugs.[6][7]
Data Presentation
The following table summarizes the quantitative data for the regioselective bromination of various activated aromatic compounds using triethylbenzylammonium tribromide. The data is adapted from the work of Pourmousavi and Salehi, which highlights the efficiency and selectivity of this reagent.[3]
| Entry | Substrate | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 4-Bromoaniline | 5 | 98 | 63-64 |
| 2 | 4-Methylaniline | 2-Bromo-4-methylaniline | 10 | 95 | 29-30 |
| 3 | 2-Methylaniline | 4-Bromo-2-methylaniline | 10 | 96 | 31-32 |
| 4 | 3-Methylaniline | 4-Bromo-3-methylaniline | 10 | 95 | 33-34 |
| 5 | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 5 | 98 | 54-55 |
| 6 | Phenol | 4-Bromophenol | 5 | 97 | 63-64 |
| 7 | 4-Methylphenol | 2-Bromo-4-methylphenol | 10 | 95 | 56-57 |
| 8 | 2-Methylphenol | 4-Bromo-2-methylphenol | 10 | 96 | 60-61 |
| 9 | 3-Methylphenol | 4-Bromo-3-methylphenol | 10 | 95 | 61-62 |
| 10 | Anisole | 4-Bromoanisole | 15 | 94 | 10-11 |
| 11 | 4-Methylanisole | 2-Bromo-4-methylanisole | 20 | 92 | - |
| 12 | 2-Methylanisole | 4-Bromo-2-methylanisole | 20 | 93 | - |
| 13 | 3-Methylanisole | 4-Bromo-3-methylanisole | 20 | 92 | - |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of triethylbenzylammonium tribromide and its application in the bromination of activated aromatic compounds.
Protocol 1: Synthesis of Triethylbenzylammonium Tribromide (TEBABr₃)
This protocol describes the preparation of the solid brominating agent.
Materials:
-
Triethylbenzylammonium bromide
-
Sodium bromate (B103136) (NaBrO₃)
-
Hydrobromic acid (HBr, 48%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve triethylbenzylammonium bromide (10 mmol) in 20 mL of dichloromethane.
-
In a separate beaker, prepare a solution of sodium bromate (2.5 mmol) in 10 mL of distilled water.
-
Cool the triethylbenzylammonium bromide solution in an ice bath.
-
Slowly add the sodium bromate solution to the cooled and stirred dichloromethane solution.
-
To this two-phase mixture, add 48% hydrobromic acid (5 mL) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes in the ice bath. The organic layer will turn a deep orange-red color.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 20 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain orange-red crystals of triethylbenzylammonium tribromide.
Protocol 2: General Procedure for the Bromination of Activated Aromatic Compounds
This protocol outlines the regioselective bromination of substrates such as anilines, phenols, and anisoles.
Materials:
-
Activated aromatic substrate (e.g., aniline, phenol, anisole) (1 mmol)
-
Triethylbenzylammonium tribromide (TEBABr₃) (1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve the activated aromatic substrate (1 mmol) in 10 mL of dichloromethane.
-
Add triethylbenzylammonium tribromide (1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, as indicated in the data table.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with 10 mL of saturated aqueous sodium bicarbonate solution, followed by 10 mL of distilled water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude brominated product.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Signaling Pathways and Logical Relationships
The utility of triethylbenzylammonium tribromide in pharmaceutical synthesis is rooted in its ability to efficiently generate key intermediates for subsequent transformations. The logical relationship can be visualized as a pathway from basic starting materials to valuable pharmaceutical precursors.
Conclusion
Triethylbenzylammonium tribromide is a valuable reagent for the synthesis of brominated pharmaceutical intermediates. Its ease of use, stability, and high regioselectivity make it an excellent choice for researchers and professionals in drug development. The protocols provided herein offer a clear and reproducible method for the efficient bromination of anilines, phenols, and anisoles, paving the way for the synthesis of a diverse range of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Untitled 1 [acta-arhiv.chem-soc.si]
- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Regioselective Bromination of Phenols using Triethylbenzylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the highly regioselective para-bromination of phenols using Triethylbenzylammonium Tribromide (TEBATB). This reagent offers a stable, safe, and efficient alternative to liquid bromine for the synthesis of brominated phenols, which are valuable intermediates in pharmaceutical and fine chemical synthesis.
Introduction
Triethylbenzylammonium tribromide is a solid, stable quaternary ammonium (B1175870) tribromide that serves as an effective and highly regioselective agent for the bromination of activated aromatic compounds such as phenols, anilines, and anisoles.[1] Its use circumvents the hazards associated with handling elemental bromine. Reactions with TEBATB are typically carried out under mild conditions, at room temperature, and afford the desired para-brominated products in good to excellent yields with high selectivity.[1]
Reaction Mechanism
The high para-selectivity of quaternary ammonium tribromides in the bromination of phenols is a subject of ongoing investigation. While one proposed mechanism suggests that the free tribromide anion (Br₃⁻) is the active brominating species, computational studies on similar reagents like tetrabutylammonium (B224687) tribromide (TBATB) indicate a more complex interaction.[2]
A plausible mechanism involves the entire undissociated ion pair of the quaternary ammonium tribromide.[2] It is proposed that a non-covalent interaction between the positively charged quaternary ammonium cation and the electron-rich oxygen atom of the phenol (B47542) anchors the reagent in a position that sterically favors the delivery of the bromine electrophile to the para position of the phenolic ring. This directed approach significantly raises the activation energy for ortho-bromination, leading to the observed high para-selectivity.[2]
References
Application Notes and Protocols: Triethylbenzylammonium Tribromide Catalyzed Oxidation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While numerous methods exist, many rely on stoichiometric, often toxic, heavy metal-based oxidants. Catalytic methods employing milder and more environmentally benign reagents are therefore highly desirable. Triethylbenzylammonium tribromide (TEBAB) has emerged as an effective and versatile phase-transfer catalyst for a variety of organic transformations, including the oxidation of alcohols. This document provides detailed application notes and protocols for the TEBAB-catalyzed oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.
Triethylbenzylammonium tribromide acts as a stable, crystalline, and easy-to-handle source of active bromine for the oxidation process. The reaction proceeds under mild conditions, offering good to excellent yields and high selectivity, thereby minimizing over-oxidation to carboxylic acids in the case of primary alcohols.
Reaction Mechanism and Principle
The catalytic cycle of alcohol oxidation using triethylbenzylammonium tribromide is believed to proceed through the in-situ generation of an active oxidizing species from the tribromide anion (Br₃⁻). The quaternary ammonium (B1175870) cation serves as a phase-transfer agent, facilitating the interaction between the alcohol and the oxidizing species, particularly in biphasic systems.
The proposed mechanism involves the following key steps:
-
Activation: The tribromide ion acts as the primary oxidizing agent.
-
Oxidation of the Alcohol: The alcohol attacks the electrophilic bromine, leading to the formation of an intermediate.
-
Deprotonation and Elimination: A base present in the reaction mixture facilitates the removal of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and the release of bromide ions.
-
Catalyst Regeneration: The bromide ions can be re-oxidized to tribromide in the presence of a co-oxidant, allowing for a catalytic cycle.
Applications
The triethylbenzylammonium tribromide catalyzed oxidation is applicable to a wide range of substrates, including:
-
Primary benzylic alcohols: Efficiently converted to the corresponding benzaldehydes.
-
Secondary benzylic alcohols: Readily oxidized to the corresponding ketones.
-
Primary aliphatic alcohols: Can be selectively oxidized to aldehydes with minimal over-oxidation.
-
Secondary aliphatic and alicyclic alcohols: Smoothly converted to the corresponding ketones.
This methodology is particularly valuable in multi-step syntheses where mild conditions and high selectivity are paramount to avoid the degradation of sensitive functional groups.
Quantitative Data Summary
The following table summarizes the typical yields and reaction times for the oxidation of various alcohols catalyzed by a closely related quaternary ammonium tribromide, benzyltrimethylammonium (B79724) tribromide. These results are expected to be comparable for reactions catalyzed by triethylbenzylammonium tribromide under similar conditions.
| Entry | Substrate (Alcohol) | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 2 | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 2.5 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 2 | 94 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.5 | 96 |
| 6 | Cinnamyl alcohol | Cinnamaldehyde | 3 | 88 |
| 7 | 1-Phenylethanol | Acetophenone | 4 | 92 |
| 8 | Diphenylmethanol | Benzophenone | 3.5 | 94 |
| 9 | Cyclohexanol | Cyclohexanone | 5 | 85 |
| 10 | 2-Octanol | 2-Octanone | 6 | 82 |
| 11 | 1-Octanol | Octanal | 6 | 80 |
Experimental Protocols
General Procedure for the Catalytic Oxidation of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 mmol)
-
Triethylbenzylammonium tribromide (TEBAB) (0.1 mmol, 10 mol%)
-
Solvent (e.g., acetonitrile, dichloromethane) (5 mL)
-
Base (e.g., pyridine, potassium carbonate) (1.2 mmol)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and the chosen solvent (5 mL).
-
Add triethylbenzylammonium tribromide (0.1 mmol).
-
Add the base (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldehyde or ketone.
Protocol for the Synthesis of Triethylbenzylammonium Tribromide
Materials:
-
Triethylbenzylammonium chloride (1.0 equiv)
-
Potassium bromide (3.0 equiv)
-
Sulfuric acid (concentrated)
-
Sodium nitrite (B80452)
-
Water
-
Ice bath
Procedure:
-
Dissolve triethylbenzylammonium chloride in water.
-
Add potassium bromide to the solution and cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with stirring.
-
Add a solution of sodium nitrite in water dropwise to the reaction mixture. A reddish-brown precipitate of triethylbenzylammonium tribromide will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualizations
Caption: Proposed mechanism for TEBAB-catalyzed alcohol oxidation.
Caption: General experimental workflow for alcohol oxidation.
Caption: Factors influencing the reaction outcome.
Application Notes and Protocols: Solvent Effects in Triethylbenzylammonium Tribromide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylbenzylammonium tribromide (TEATB) is a quaternary ammonium (B1175870) tribromide (QATB) that serves as a stable, crystalline, and easy-to-handle brominating agent.[1] Unlike elemental bromine, which is hazardous and difficult to manage, TEATB and its analogs offer a safer and more convenient alternative for various organic transformations, particularly the electrophilic bromination of activated aromatic systems.[1][2] These reagents are part of a broader class of quaternary ammonium polyhalides that have found significant application in organic synthesis. The choice of solvent in reactions mediated by TEATB can influence reaction rates, yields, and regioselectivity. This document provides an overview of the synthesis of TEATB, its application in bromination reactions, and a discussion of the solvent effects based on available literature.
Synthesis of Quaternary Ammonium Tribromides
The synthesis of TEATB and other QATBs is typically achieved through the oxidation of the corresponding quaternary ammonium bromide. Several methods have been reported, including solvent-free approaches that are environmentally benign.
Protocol 1: Synthesis of Benzyltriethylammonium Bromide
The precursor, Benzyltriethylammonium bromide, can be synthesized via a quaternization reaction.
Materials:
-
Benzyl (B1604629) halide (e.g., Benzyl bromide)
-
Triethylamine (B128534) (33 wt% in ethanol)
-
Tetrahydrofuran (THF)
-
Diethyl ether (ice-cold)
Procedure: [3]
-
Dissolve benzyl halide (1 equivalent) in THF (50 mL per gram of benzyl halide).
-
Add triethylamine (1.5 equivalents, 33 wt% in ethanol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate of the product will form during this time.
-
Cool the resulting suspension to 0 °C.
-
Filter the suspension to collect the white solid.
-
Wash the filter cake with ice-cold diethyl ether.
-
Dry the product under vacuum to yield Benzyltriethylammonium bromide.
Protocol 2: General Green Synthesis of Quaternary Ammonium Tribromides
A solvent-free method for the preparation of QATBs, such as the analogous Benzyltrimethylammonium tribromide (BTMATB), has been developed using potassium permanganate (B83412) as an oxidizing agent.[2][4]
Materials:
-
Quaternary ammonium bromide (e.g., Benzyltriethylammonium bromide) (1 mmol)
-
Potassium bromide (KBr) (2 mmol)
-
Potassium permanganate (KMnO₄) (0.2 mmol)
-
4 N Sulfuric acid (H₂SO₄) (0.75 mL)
-
Ethyl acetate (B1210297)
Procedure: [2]
-
In a mortar, combine the quaternary ammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Add 4 N sulfuric acid (0.75 mL) and a small amount of silica gel to keep the mixture dry.
-
Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow color indicates the creation of the tribromide.
-
Extract the product with ethyl acetate (5 mL).
-
Concentrate the extract under reduced pressure to obtain the pure quaternary ammonium tribromide.
Caption: Workflow for the green synthesis of Triethylbenzylammonium tribromide.
Applications in Bromination of Aromatic Compounds
TEATB and its analogs are highly effective for the regioselective bromination of activated aromatic compounds such as anilines, phenols, and anisoles.[1] The choice of solvent, or the absence thereof, is a key parameter in these reactions.
Solvent Effects on Bromination
While comprehensive comparative studies on solvent effects for TEATB-mediated reactions are limited, the available literature provides insights into suitable solvent systems and the viability of solvent-free conditions.
Methanol (B129727)/Dichloromethane (B109758) Mixture: Benzyl triethyl ammonium tribromide (TEATB) has been successfully used as a regioselective brominating agent for activated aromatic compounds in a mixture of methanol and dichloromethane at room temperature.[1] This solvent system is suitable for substrates like anilines, phenols, and anisoles, leading to good or excellent yields.[1]
Aqueous Mixtures: For the closely related Benzyltrimethylammonium tribromide (BTMATB), a water-DMF (1:1) mixture has been employed for the bromination of aniline (B41778) and imidazole.[4] This indicates that aqueous solvent systems can be effective, which is beneficial for substrates with higher water solubility.
Acetic Acid: Acetic acid has been used as a solvent for the bromination of anthracene (B1667546) with BTMATB, demonstrating its utility for less activated or more rigid aromatic systems.[4]
Solvent-Free Conditions: A significant advantage of using QATBs is the ability to perform reactions under solvent-free conditions, often facilitated by thermal activation or microwave irradiation.[5][6][7] These methods are environmentally friendly, offer short reaction times, and can lead to excellent product yields.[6]
Data Presentation
The following tables summarize the results from bromination reactions using TEATB's analog, Benzyltrimethylammonium tribromide (BTMATB), and other QATBs, highlighting the role of the solvent.
Table 1: Bromination of Aromatic Compounds with BTMATB [4]
| Entry | Substrate | Solvent System | Molar Ratio (Reagent:Substrate) | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Water-DMF (1:1) | 1:1 | p-Bromoaniline | 0.75 | 65 |
| 2 | Aniline | Water-DMF (1:1) | 3:1 | 2,4,6-Tribromoaniline | 0.25 | 82 |
| 3 | Anthracene | Acetic Acid | 1:1 | 9-Bromoanthracene | 0.5 | 90 |
| 4 | Anthracene | Acetic Acid | 1:2 | 9,10-Dibromoanthracene | 0.5 | 85 |
| 5 | Imidazole | Water-DMF (1:1) | 3:1 | 2,4,5-Tribromoimidazole | 3.0 | 70 |
Table 2: Comparison of Solvent vs. Solvent-Free Bromination of Phenol [7]
| Reagent | Conditions | Solvent | Reaction Time | Yield (%) |
| TBATB | Thermal (60±5 °C) | None | 15 min | 72 |
| TBATB | Microwave (90 °C) | None | 45 s | 80 |
| TBATB | Room Temperature | Acetonitrile | 3.5 h | 50 |
| TEATB | Thermal (60±5 °C) | None | 10 min | 65 |
| TEATB | Microwave (90 °C) | None | 50 s | 87 |
| TEATB | Room Temperature | Acetonitrile | 4 h | 62 |
| (TBATB: Tetrabutylammonium tribromide, TEATB: Tetraethylammonium tribromide) |
Experimental Protocols for Bromination
Protocol 3: General Procedure for Bromination in Solution
This protocol is based on the bromination of aromatic substrates using the analog BTMATB.[4]
Materials:
-
Aromatic substrate (e.g., Aniline, Anthracene) (1 mmol)
-
Benzyltrimethylammonium tribromide (BTMATB) (1-3 mmol, depending on desired bromination level)
-
Solvent (e.g., Water-DMF (1:1), Acetic Acid) (5 mL)
Procedure:
-
Dissolve the aromatic substrate (1 mmol) in the chosen solvent (5 mL) in a round-bottom flask.
-
Add the appropriate amount of BTMATB to the solution.
-
Stir the mixture magnetically at room temperature.
-
Monitor the reaction progress by TLC until the orange color of the tribromide disappears.
-
Upon completion, add water to precipitate the brominated product.
-
Filter the product in vacuo and wash with water.
-
Dry the isolated product.
Protocol 4: General Procedure for Solvent-Free Bromination
This protocol describes a general method for solvent-free bromination using QATBs under thermal or microwave conditions.[6]
Materials:
-
Aromatic substrate (2 mmol)
-
Quaternary ammonium tribromide (e.g., TEATB) (2 mmol)
-
Ethyl acetate
-
Silica gel
Procedure (Thermal Conditions):
-
Create a homogeneous mixture of the substrate (2 mmol) and the QATB (2 mmol) in a petri dish.
-
Place the petri dish in a pre-heated hot air oven at 60-70 °C.[6]
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (30 mL).[6]
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
Purify the crude product by column chromatography.[6]
Procedure (Microwave Conditions):
-
Place a homogeneous mixture of the substrate (2 mmol) and the QATB (2 mmol) in a 50 mL round-bottomed flask.[6]
-
Cover the neck of the flask with a small funnel.
-
Place the flask inside a microwave oven and irradiate at a controlled power (e.g., corresponding to 90 °C).[6]
-
Monitor the reaction progress by TLC.
-
Work up the reaction mixture as described for the thermal procedure.
Caption: General workflow for bromination using TEATB.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Solvent-free methodologies for organic brominations using quaternary ammonium tribromides [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethylbenzylammonium Tribromide Bromination Reactions
Welcome to the technical support center for Triethylbenzylammonium tribromide (TEBABr3) bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium tribromide (TEBABr3) and why is it used in bromination reactions?
A1: Triethylbenzylammonium tribromide (TEBABr3), also known as Benzyl triethyl ammonium (B1175870) tribromide, is a quaternary ammonium tribromide (QATB). It is a stable, crystalline solid that serves as a safer and more manageable alternative to liquid bromine.[1] Its key advantages include ease of handling, accurate stoichiometry, and high regioselectivity in the bromination of activated aromatic compounds like anilines, phenols, and anisoles, often providing good to excellent yields at room temperature.[1]
Q2: What is the general mechanism of bromination using TEBABr3?
A2: TEBABr3 acts as an electrophilic brominating agent. The tribromide ion (Br₃⁻) is in equilibrium with bromine (Br₂) and a bromide ion (Br⁻). The Br₂ molecule is the active electrophile that attacks the electron-rich aromatic ring. The bulky triethylbenzylammonium cation can influence the regioselectivity of the reaction, often favoring para-substitution.
Q3: What are the typical substrates for TEBABr3 bromination?
A3: TEBABr3 is most effective for the bromination of electron-rich aromatic compounds. This includes phenols, anilines, anisoles, and other activated aromatic and heteroaromatic systems.[1] Moderately activated and even some less reactive substrates can also be brominated, sometimes with the aid of a catalyst or by adjusting reaction conditions.
Q4: What are the main side reactions to be aware of?
A4: The most common side reaction is over-bromination, leading to the formation of di- or poly-brominated products.[2] This is particularly prevalent with highly activated substrates. Another potential side reaction is the bromination at undesired positions if the regioselectivity is not well-controlled. For substrates with benzylic protons, radical bromination at the benzylic position can be a competing pathway, although this is less common under typical electrophilic aromatic bromination conditions.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during bromination reactions with TEBABr3.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficiently activated substrate | TEBABr3 is most effective with electron-rich systems. For less reactive substrates, consider adding a mild Lewis acid catalyst or increasing the reaction temperature. |
| Low reaction temperature | Gently warm the reaction mixture. For some substrates, thermal conditions (e.g., 60-90°C) or microwave irradiation can significantly improve yields and reduce reaction times. |
| Impure TEBABr3 reagent | Ensure the TEBABr3 is pure and dry. Impurities can inhibit the reaction. If the reagent is old or has been exposed to moisture, consider recrystallizing it or preparing it fresh. |
| Inappropriate solvent | The choice of solvent can influence reaction rates. While solvent-free conditions are often effective, for solution-phase reactions, solvents like methanol, dichloromethane (B109758), or acetic acid are commonly used. Experiment with different solvents to find the optimal one for your substrate. |
| Premature work-up | Monitor the reaction progress using Thin Layer Chromatography (TLC). Do not proceed with the work-up until the starting material has been consumed. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-bromination | Use a stoichiometric amount of TEBABr3 (1:1 molar ratio for monobromination). Adding the TEBABr3 portion-wise can help maintain a low concentration of the brominating agent and reduce the formation of poly-brominated products. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed. |
| Lack of regioselectivity | The bulky cation of TEBABr3 generally directs bromination to the para position. If ortho- or meta-isomers are observed, consider the electronic and steric effects of the substituents on your substrate. Adjusting the solvent and temperature may also influence regioselectivity. |
| Competing radical reaction | Ensure the reaction is performed in the dark and at a controlled temperature to minimize radical pathways, unless benzylic bromination is desired. |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Removal of spent reagent | The spent reagent, triethylbenzylammonium bromide, is a salt. After the reaction, it can often be removed by filtration if the product is soluble in a non-polar organic solvent. Alternatively, an aqueous work-up will partition the salt into the aqueous layer. |
| Separating product from starting material | If the reaction has not gone to completion, separating the brominated product from the starting material can be challenging due to similar polarities. Optimize the reaction conditions to drive the reaction to completion. Column chromatography is often necessary for purification. |
| Presence of colored impurities | Traces of bromine can lead to a colored product. Washing the organic layer with a solution of sodium thiosulfate (B1220275) during the work-up will quench any excess bromine. |
Data Presentation
The following tables summarize reaction conditions and yields for the bromination of various substrates using quaternary ammonium tribromides, providing a baseline for optimizing your experiments.
Table 1: Bromination of Organic Substrates with Quaternary Ammonium Tribromides (QATBs) under Thermal Conditions (60 ± 5°C)
| Substrate | Product | Reagent | Reaction Time (min) | Yield (%) |
| Aniline | 2,4,6-Tribromoaniline | TEATB | 10 | 60 |
| Phenol | 2,4,6-Tribromophenol | TEATB | 15 | 72 |
| o-Cresol | 4-Bromo-2-methylphenol | TEATB | 15 | 78 |
| α-Naphthol | 2-Bromo-1-naphthol | TEATB | 15 | 60 |
| β-Naphthol | 1-Bromo-2-naphthol | TEATB | 15 | 70 |
| Imidazole | 2,4,5-Tribromoimidazole | TEATB | 25 | 69 |
Data adapted from a comparative study on QATBs. TEATB (Tetraethylammonium tribromide) is a close structural analog of TEBABr3.[3]
Table 2: Bromination of Organic Substrates with Quaternary Ammonium Tribromides (QATBs) under Microwave Conditions (Power-40, 90°C)
| Substrate | Product | Reagent | Reaction Time (s) | Yield (%) |
| Aniline | 2,4,6-Tribromoaniline | TEATB | 30 | 72 |
| Phenol | 2,4,6-Tribromophenol | TEATB | 20 | 65 |
| o-Cresol | 4-Bromo-2-methylphenol | TEATB | 25 | 81 |
| α-Naphthol | 2-Bromo-1-naphthol | TEATB | 30 | 79 |
| β-Naphthol | 1-Bromo-2-naphthol | TEATB | 30 | 71 |
| Imidazole | 2,4,5-Tribromoimidazole | TEATB | 30 | 76 |
Data adapted from a comparative study on QATBs.[3]
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of an Activated Aromatic Compound using TEBABr3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline)
-
Triethylbenzylammonium tribromide (TEBABr3)
-
Solvent (e.g., methanol, dichloromethane, or solvent-free)
-
Sodium thiosulfate solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the activated aromatic substrate (1.0 mmol). If using a solvent, add an appropriate amount (e.g., 5-10 mL).
-
Reagent Addition: At room temperature, add TEBABr3 (1.0 mmol, 1.0 equivalent) to the flask while stirring. For highly reactive substrates, the TEBABr3 can be added portion-wise over 10-15 minutes to control the reaction rate and minimize over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle warming (40-50°C) can be applied.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine (the organic layer should become colorless).
-
Wash with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in TEBABr3 bromination reactions.
Caption: General experimental workflow for TEBABr3 bromination.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Common side products and prevention strategies.
References
minimizing byproduct formation in reactions with Triethylbenzylammonium tribromide
Welcome to the technical support center for reactions involving Triethylbenzylammonium tribromide (TEBABr3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium tribromide (TEBABr3) and what are its primary applications?
A1: Triethylbenzylammonium tribromide, often abbreviated as TEBABr3, is a quaternary ammonium (B1175870) tribromide. It serves as an efficient and regioselective brominating agent, particularly for activated aromatic compounds such as phenols, anilines, and anisoles.[1] Its solid nature and mild reactivity make it a safer and more manageable alternative to liquid bromine.
Q2: What are the most common byproducts I might encounter when using TEBABr3?
A2: The most common byproducts in TEBABr3 reactions are typically:
-
Polybrominated compounds: Especially with highly activated substrates, the desired monobrominated product can react further to yield di- or tri-brominated species.[2]
-
Isomeric products: While TEBABr3 is known for high regioselectivity (often favoring the para-isomer), small amounts of other isomers (e.g., ortho) can form.[3]
-
Catalyst degradation products: Under certain conditions, such as elevated temperatures or in the presence of a strong base, the triethylbenzylammonium cation can potentially undergo Hofmann elimination, leading to the formation of triethylamine (B128534) and styrene.
Q3: How does the solvent choice impact my reaction and potential byproduct formation?
A3: The solvent can significantly influence both the reaction rate and the selectivity. For bromination of phenols with other reagents, the ortho:para ratio has been shown to be greatly influenced by the solvent. Polar solvents may facilitate the ionization of the tribromide, altering the nature of the active brominating species and thereby affecting the regioselectivity of the reaction.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues you may encounter during your experiments with TEBABr3.
Issue 1: Over-bromination (Polybromination) of the Substrate
-
Symptom: Your reaction yields significant amounts of dibromo- or other polybrominated products, as identified by techniques like GC-MS or NMR.
-
Cause: The substrate is highly activated (e.g., phenols, anisole), making the monobrominated product also susceptible to further electrophilic attack.[2]
-
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of your substrate to TEBABr3. Use a 1:1 ratio or even a slight excess of the substrate. Avoid using an excess of the brominating agent.[2]
-
Slow Reagent Addition: If your experimental setup allows, add the TEBABr3 solution to the substrate solution slowly and incrementally. This maintains a low concentration of the brominating agent throughout the reaction, favoring monobromination.[2]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Higher temperatures can provide the necessary activation energy for subsequent brominations.[2]
-
Issue 2: Formation of Undesired Isomers (Poor Regioselectivity)
-
Symptom: You observe a mixture of isomers (e.g., ortho and para bromination) when a single isomer is desired.
-
Cause: While TEBABr3 is highly para-selective for phenols, factors like steric hindrance on the substrate, reaction temperature, and solvent can influence the regiochemical outcome.[3]
-
Solutions:
-
Solvent Optimization: The choice of solvent can influence the transition state of the reaction. Experiment with different solvents (e.g., a mixture of methanol/dichloromethane) to see how it affects the isomeric ratio.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, as the transition state leading to the major product is favored more significantly at lower kinetic energy.
-
Use of Additives: In some bromination reactions, the presence of a mild base like calcium carbonate can improve regioselectivity.[1]
-
Issue 3: Presence of Amine or Styrene Impurities
-
Symptom: Your final product is contaminated with triethylamine or styrene, which are not related to your substrate or the bromination reaction itself.
-
Cause: This may be due to the degradation of the triethylbenzylammonium cation via Hofmann elimination. This is more likely to occur at elevated temperatures or in the presence of a base.
-
Solutions:
-
Avoid High Temperatures: If possible, conduct the reaction at or below room temperature to maintain the stability of the TEBABr3.
-
pH Control: Avoid strongly basic conditions, which can promote Hofmann elimination. Most TEBABr3 brominations are carried out under neutral or mildly acidic conditions.
-
Quantitative Data on Reaction Performance
The following table summarizes reaction conditions and outcomes for the bromination of various substrates using different quaternary ammonium tribromides under solvent-free microwave conditions. While not exclusively for TEBABr3, the data for tetraethylammonium (B1195904) tribromide (TEATB) provides a close comparison due to the similar cation structure.
| Substrate | Brominating Agent | Time (seconds) | Yield (%) |
| Aniline | TEATB | 30 | 72 |
| Phenol | TEATB | 45 | 80 |
| Acetanilide | TEATB | 35 | 85 |
| Anisole | TEATB | 30 | 79 |
| 1-Naphthol | TEATB | 30 | 71 |
Table adapted from a study on solvent-free brominations.[4] Note that reaction conditions can significantly impact yield and purity.
Experimental Protocols
General Protocol for Regioselective Monobromination of Activated Arenas under Solvent-Free Conditions
This protocol is a general guideline for the bromination of substrates like phenols and anilines using a quaternary ammonium tribromide such as TEBABr3.
Materials:
-
Substrate (e.g., phenol, aniline) (2 mmol)
-
Triethylbenzylammonium tribromide (TEBABr3) (2 mmol)
-
Round bottom flask (50 mL)
-
Microwave reactor or hot air oven
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 50 mL round bottom flask, combine the substrate (2 mmol) and TEBABr3 (2 mmol) to create a 1:1 molar ratio.
-
Thoroughly mix the solid reactants.
-
For microwave-assisted reaction: Place the flask in the microwave reactor and irradiate at a controlled power level until the reaction is complete (monitor by TLC).
-
For thermal reaction: Place the flask in a pre-heated hot air oven at a suitable temperature and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure monobrominated product.
Visualizations
References
Technical Support Center: Overcoming Low Reactivity of Substrates with Triethylbenzylammonium Tribromide (TEBAB)
Welcome to the technical support center for utilizing Triethylbenzylammonium Tribromide (TEBAB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges with low reactivity substrates in bromination and other phase-transfer catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium Tribromide (TEBAB) and how does it work?
A1: Triethylbenzylammonium Tribromide (TEBAB) is a quaternary ammonium (B1175870) tribromide. It serves as both a source of electrophilic bromine and a phase-transfer catalyst (PTC). In reactions with immiscible aqueous and organic phases, the triethylbenzylammonium cation facilitates the transfer of the tribromide anion (or other reactive anions) from the aqueous or solid phase into the organic phase where the substrate resides. This increases the proximity of the reactants, thereby accelerating the reaction rate for substrates that would otherwise show low reactivity.
Q2: In which types of reactions is TEBAB most effective for overcoming low substrate reactivity?
A2: TEBAB is particularly effective in electrophilic bromination of activated aromatic compounds like phenols, anilines, and anisoles, often leading to high yields and regioselectivity at room temperature.[1] It can also be used in the α-bromination of ketones and other reactions requiring a solid, manageable source of bromine. Its phase-transfer catalytic properties make it suitable for a range of nucleophilic substitution and oxidation reactions where reactants are in different phases.
Q3: What are the main advantages of using TEBAB over traditional brominating agents like liquid bromine?
A3: TEBAB offers several advantages:
-
Safety and Handling: It is a stable, crystalline solid, which is easier and safer to handle compared to highly corrosive and toxic liquid bromine.[2]
-
Stoichiometric Control: As a solid, it allows for precise measurement, which is crucial for controlling the extent of bromination (e.g., achieving monobromination vs. polybromination).
-
Milder Reaction Conditions: Reactions with TEBAB can often be carried out under milder conditions, such as at room temperature, which can improve the selectivity and reduce the formation of byproducts.[1]
-
Phase-Transfer Catalysis: It inherently facilitates reactions between reactants in different phases, eliminating the need for co-solvents that can complicate purification.
Q4: How can I prepare TEBAB in the laboratory?
A4: A common method for preparing Benzyltriethylammonium tribromide involves the oxidation of the bromide ion. This can be achieved by reacting Benzyltriethylammonium bromide with an oxidizing agent such as nitric acid (HNO₃).[1]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| Insufficient Phase Mixing | In phase-transfer catalysis, efficient mixing is crucial to maximize the interfacial area between the aqueous and organic phases. Increase the stirring rate to improve reactant transfer. |
| Low Catalyst Concentration | The concentration of TEBAB can be critical. While catalytic amounts are often sufficient, for particularly unreactive substrates, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) may be necessary. |
| Inappropriate Solvent System | The choice of organic solvent can significantly impact the reaction. A solvent that provides good solubility for the substrate but is immiscible with the aqueous phase is ideal. For bromination, common solvents include dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727).[1] |
| Deactivated Substrate | For substrates with strong electron-withdrawing groups, higher temperatures or longer reaction times may be required. Monitor the reaction progress by TLC to determine the optimal duration. |
| Decomposition of TEBAB | Although relatively stable, prolonged exposure to high temperatures or certain reagents can lead to decomposition. Ensure the TEBAB is of good quality and stored properly. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination | The stoichiometry of TEBAB to the substrate is key to controlling the degree of bromination. For monobromination, use a 1:1 molar ratio. For polybromination, the amount of TEBAB can be increased accordingly. |
| Lack of Regioselectivity | TEBAB often provides high regioselectivity (preference for para-substitution in phenols and anilines).[1] If a mixture of ortho and para isomers is obtained, adjusting the solvent system or temperature may influence the selectivity. Running the reaction at a lower temperature can sometimes improve regioselectivity. |
| Side Reactions | The presence of water or other nucleophiles can lead to side reactions. Ensure that the reaction is carried out under appropriate conditions and that the starting materials are pure. |
Quantitative Data
The following tables summarize the effectiveness of TEBAB and other quaternary ammonium tribromides in the bromination of activated aromatic compounds.
Table 1: Bromination of Phenols and Anilines with Benzyltriethylammonium Tribromide (TEBAB)
| Substrate | Product | Solvent | Time (min) | Yield (%) |
| Phenol (B47542) | 4-Bromophenol | CH₂Cl₂/MeOH | 15 | 95 |
| Aniline | 4-Bromoaniline | CH₂Cl₂/MeOH | 10 | 98 |
| o-Cresol | 4-Bromo-2-methylphenol | CH₂Cl₂/MeOH | 20 | 92 |
| p-Toluidine | 2-Bromo-4-methylaniline | CH₂Cl₂/MeOH | 15 | 94 |
| Anisole | 4-Bromoanisole | CH₂Cl₂/MeOH | 30 | 90 |
Data adapted from studies on the application of TEBAB in regioselective bromination.[1]
Table 2: Comparative Study of Different Quaternary Ammonium Tribromides (QATBs) in Solvent-Free Bromination of Aniline at Room Temperature
| QATB | Time (s) | Yield (%) |
| Tetrabutylammonium tribromide (TBATB) | 25 | 81 |
| Tetraethylammonium (B1195904) tribromide (TEATB) | 35 | 85 |
| Cetyltrimethylammonium tribromide (CTMATB) | 45 | 75 |
| Tetramethylammonium tribromide (TMATB) | 30 | 79 |
This table illustrates the relative efficiency of different QATBs, showing that the choice of the quaternary ammonium cation can influence reaction time and yield.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Bromination of Phenols using TEBAB
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Reaction Setup: In a round-bottom flask, dissolve the phenol (1 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Reagent Addition: Add Benzyltriethylammonium tribromide (1 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically within 15-30 minutes), evaporate the solvent under reduced pressure.
-
Purification: Add water to the residue and extract the product with diethyl ether (3 x 15 mL). Wash the combined organic layers with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of α-Bromoketones from Olefins using a Phase-Transfer Catalyst System
-
Reaction Mixture: To a solution of the olefin (1 mmol) in a suitable solvent (e.g., acetonitrile/water), add tetraethylammonium bromide (1.1 equivalents) and o-iodoxybenzoic acid (IBX) (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Phase-Transfer Catalysis (PTC) Mechanism for Bromination
The following diagram illustrates the general mechanism by which TEBAB facilitates the bromination of a substrate (Ar-H) in a biphasic system.
Caption: Phase-transfer catalysis mechanism of TEBAB.
General Experimental Workflow for TEBAB-Catalyzed Bromination
This diagram outlines the typical steps involved in carrying out a bromination reaction using TEBAB.
Caption: A typical experimental workflow.
References
Technical Support Center: Purification of Products from Triethylbenzylammonium Tribromide (TEBABr3) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions utilizing Triethylbenzylammonium tribromide (TEBABr3).
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I need to remove after a reaction with TEBABr3?
The primary byproduct from a reaction involving Triethylbenzylammonium tribromide (TEBABr3) is Triethylbenzylammonium bromide (TEBAB). TEBAB is a quaternary ammonium (B1175870) salt that is typically soluble in aqueous solutions and polar organic solvents.[1][2][3][4][5] Its removal is a critical step in product purification.
Q2: What are the general steps for a typical workup procedure after a TEBABr3 reaction?
A general workup procedure involves quenching the reaction, followed by a series of extractions to separate the desired product from the TEBAB byproduct and any unreacted starting materials. The specific steps will vary depending on the nature of your product, but a common sequence is as follows:
-
Quenching: The reaction is typically quenched by adding an aqueous solution, such as water or a solution of sodium thiosulfate, to consume any remaining bromine.
-
Extraction: The product is extracted into an organic solvent in which it is highly soluble, while the TEBAB byproduct preferentially partitions into the aqueous phase.
-
Washing: The organic layer is washed with water or brine to further remove any residual TEBAB and other water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q3: My product is also soluble in water. How can I effectively separate it from the TEBAB byproduct?
If your product has some water solubility, optimizing the extraction process is key. Consider the following strategies:
-
Solvent Selection: Choose an organic solvent that has a very high affinity for your product and is immiscible with water.
-
pH Adjustment: If your product has acidic or basic functional groups, you can manipulate the pH of the aqueous phase to decrease its solubility in water and drive it into the organic layer.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of your organic product in the aqueous layer, thereby improving its partitioning into the organic solvent.
Q4: I am observing a persistent emulsion during the liquid-liquid extraction. What can I do to break it?
Emulsions are a common issue when working with quaternary ammonium salts like TEBAB due to their surfactant properties.[2] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: Low yield of the desired product after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | - Increase the number of extractions with the organic solvent.- Ensure vigorous mixing of the two phases during extraction. |
| Product partitioning into the aqueous phase | - If your product is acidic or basic, adjust the pH of the aqueous layer to minimize its solubility.- Use a "salting out" technique by washing with brine. |
| Product degradation | - Ensure the quenching and workup conditions are mild and suitable for your product's stability. |
Problem 2: The purified product is contaminated with Triethylbenzylammonium bromide (TEBAB).
| Possible Cause | Troubleshooting Step |
| Insufficient washing | - Increase the number of washes with water or brine. |
| TEBAB solubility in the organic solvent | - While TEBAB is more soluble in water, it may have some solubility in your chosen organic solvent. Consider switching to a less polar organic solvent for the extraction if your product's solubility allows. |
| Emulsion formation trapping TEBAB | - Address any emulsion formation using the techniques described in the FAQ section. |
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Liquid-Liquid Extraction Protocol
This protocol outlines a standard procedure for separating an organic product from the aqueous-soluble TEBAB byproduct.
Caption: Workflow for Liquid-Liquid Extraction.
Recrystallization Protocol
Recrystallization is an effective method for purifying solid products.
References
Technical Support Center: Optimizing Regioselectivity in Triethylbenzylammonium Tribromide (TEBABr3) Brominations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Triethylbenzylammonium Tribromide (TEBABr3) for regioselective brominations.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium Tribromide (TEBABr3) and what are its advantages for bromination?
Triethylbenzylammonium tribromide (TEBABr3), also known as benzyltriethylammonium tribromide, is a quaternary ammonium (B1175870) tribromide. It is a stable, solid reagent that serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine.[1] Its primary advantage lies in its high regioselectivity, particularly for the para-bromination of activated aromatic compounds such as phenols, anilines, and anisoles.[1] The bulky nature of the tribromide ion, associated with the quaternary ammonium cation, is believed to contribute to this selectivity.
Q2: What is the mechanism behind the high para-selectivity of TEBABr3?
Computational studies on the closely related tetrabutylammonium (B224687) tribromide (TBABr3) suggest that the entire undissociated tribromide entity, rather than the free tribromide anion, acts as the active brominating species.[2] A non-covalent interaction between the oxygen of a phenolic substrate and the quaternary ammonium cation can anchor the reagent, sterically favoring the delivery of bromine to the para position.[2] The activation energy for para-bromination is significantly lower than that for ortho-bromination, accounting for the high para-selectivity observed.[2]
Q3: What are the key factors influencing the regioselectivity of TEBABr3 brominations?
The regiochemical outcome of bromination with TEBABr3 is primarily influenced by:
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Substrate: The electronic and steric properties of the substituents on the aromatic ring are crucial. Electron-donating groups (e.g., -OH, -NH2, -OR) are strongly activating and direct the bromination to the ortho and para positions.
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Solvent: The polarity of the solvent can influence the reaction rate and selectivity. A mixture of methanol (B129727) and dichloromethane (B109758) has been reported as an effective solvent system.[1]
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Temperature: Lower reaction temperatures generally favor higher selectivity by reducing the likelihood of less-favored reaction pathways.[3]
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Reaction Time: Prolonged reaction times can sometimes lead to the formation of di- or poly-brominated byproducts, affecting the overall regioselectivity.
Q4: Can TEBABr3 be used for the bromination of less activated aromatic compounds?
While TEBABr3 is highly effective for activated aromatics, its reactivity with moderately or deactivated substrates is lower. For less reactive compounds, the addition of a catalyst, such as acidic montmorillonite (B579905) K-10 clay, may be necessary to accelerate the reaction, although this has been more extensively studied with other brominating agents like N-bromosuccinimide in the presence of a quaternary ammonium bromide.[1]
Troubleshooting Guides
Problem: Low Regioselectivity (Significant formation of ortho or meta isomers)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored ortho isomer.[3] |
| Inappropriate Solvent | If using a non-polar solvent, consider switching to a more polar, aprotic solvent like dichloromethane or a mixture of methanol/dichloromethane. The solvent can influence the stability of the transition state. |
| Steric Hindrance on the Substrate | If the para position is sterically hindered, ortho-substitution may become more competitive. Consider if a different protecting group strategy could reduce steric bulk. |
| Extended Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent potential isomerization or further bromination. |
Problem: Formation of Multiple Products (Di- or Poly-bromination)
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the substrate to TEBABr3. An excess of the brominating agent will lead to multiple brominations. |
| Highly Activated Substrate | For very electron-rich substrates, consider running the reaction at a lower temperature and for a shorter duration to minimize over-bromination. |
| Prolonged Reaction Time | As mentioned above, monitor the reaction progress and work it up promptly upon completion. |
Data Presentation
Table 1: Regioselectivity of Bromination of Selected Aromatic Compounds with Quaternary Ammonium Tribromides
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product Distribution (ortho:para:meta) | Yield (%) |
| Aniline | TEBABr3 | CH3OH/CH2Cl2 | Room Temp | Predominantly para | Good to Excellent[1] |
| Phenol | TEBABr3 | CH3OH/CH2Cl2 | Room Temp | Predominantly para | Good to Excellent[1] |
| Anisole | TEBABr3 | CH3OH/CH2Cl2 | Room Temp | Predominantly para | Good to Excellent[1] |
Note: Specific quantitative ortho:para:meta ratios for TEBABr3 are not widely available in the reviewed literature. The term "Predominantly para" indicates that the para-isomer is the major product, often with high selectivity.
Experimental Protocols
General Protocol for the Para-Selective Bromination of an Activated Aromatic Compound with TEBABr3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Activated aromatic substrate (e.g., phenol, aniline)
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Triethylbenzylammonium tribromide (TEBABr3)
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Methanol (reagent grade)
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Dichloromethane (reagent grade)
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Calcium carbonate (optional, as an acid scavenger)
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Saturated aqueous sodium thiosulfate (B1220275) solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio). If the substrate is an amine or phenol, consider adding a small amount of calcium carbonate (1.1 eq) to neutralize the HBr byproduct.
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Reagent Addition: To the stirred solution, add TEBABr3 (1.0 eq) portion-wise at room temperature. The characteristic orange-red color of the tribromide should dissipate as the reaction progresses.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired brominated product.
Visualizations
Caption: General experimental workflow for TEBABr3 bromination.
Caption: Troubleshooting flowchart for low regioselectivity.
References
troubleshooting phase transfer catalysis reactions using Triethylbenzylammonium tribromide
Welcome to the technical support center for phase transfer catalysis (PTC) reactions utilizing Triethylbenzylammonium Tribromide (TEBA-Br₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, offer detailed experimental protocols, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during PTC reactions using TEBA-Br₃, presented in a question-and-answer format.
Question 1: Why is my PTC bromination reaction showing low to no conversion?
Answer:
Low or no conversion in a PTC bromination reaction can stem from several factors. A primary consideration is the stability and activity of the TEBA-Br₃ catalyst. The presence of water can significantly impact the stability of quaternary ammonium (B1175870) salts, potentially leading to catalyst degradation. Additionally, the agitation rate is a critical parameter in phase transfer catalysis. Insufficient stirring will result in a low interfacial area between the aqueous and organic phases, hindering the transfer of the bromide anion and thus slowing down the reaction.[1][2]
Here are some troubleshooting steps:
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Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content, which can negatively affect the catalyst's stability.
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Optimize Agitation: Increase the stirring speed to ensure a fine emulsion and maximize the interfacial area. The reaction rate can be significantly dependent on the agitation speed until a certain threshold is reached where it no longer limits the overall rate.[1]
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Verify Catalyst Quality: Ensure the TEBA-Br₃ is of high purity and has been stored properly to prevent degradation.
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Check Reactant Purity: Impurities in the substrate or other reagents can interfere with the reaction.
Question 2: I am observing the formation of multiple brominated byproducts. How can I improve the regioselectivity of my reaction?
Answer:
The formation of multiple brominated products, such as ortho- and poly-brominated species, is a common challenge in the bromination of activated aromatic compounds like phenols and anilines.[3][4] Several factors influence the regioselectivity of the reaction.
To enhance the desired regioselectivity (typically para-substitution), consider the following:
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Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable para-isomer over the ortho-isomer.
-
Solvent Choice: The polarity of the solvent can influence the selectivity. Non-polar solvents often enhance the interactions between the catalyst and the substrate, which can lead to better selectivity.
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Controlled Addition of Brominating Agent: Adding the TEBA-Br₃ solution slowly to the reaction mixture can help to control the local concentration of the brominating agent and minimize over-bromination.
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Protecting Groups: For highly activated substrates like anilines, protecting the amino group as an acetanilide (B955) can reduce its activating effect and improve para-selectivity. The protecting group can be removed after the bromination step.[4]
Question 3: My reaction is highly exothermic and difficult to control. What measures can I take?
Answer:
Bromination reactions, especially on activated aromatic rings, can be highly exothermic, posing a safety risk and potentially leading to the formation of side products.
Here are some strategies to manage the reaction exotherm:
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Slow Reagent Addition: Add the TEBA-Br₃ solution dropwise to the reaction mixture. This allows for better heat dissipation.
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water or ice-salt) to maintain a consistent and low reaction temperature.
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Dilution: Conducting the reaction at a lower concentration by using more solvent can help to moderate the temperature increase.
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Monitoring: Continuously monitor the internal temperature of the reaction.
Question 4: How can I effectively remove the TEBA salts from my reaction mixture during workup?
Answer:
Quaternary ammonium salts like TEBA-Br can sometimes be challenging to remove completely during the work-up procedure. Here are a few methods:
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Aqueous Washes: Multiple washes with water or brine can help to extract the water-soluble TEBA salts into the aqueous phase.[5]
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Adsorption: Passing the organic solution through a plug of silica (B1680970) gel or activated carbon can effectively adsorb the quaternary ammonium salt.[5][6]
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Precipitation: In some cases, adding a non-polar solvent in which the TEBA salt is insoluble can cause it to precipitate, allowing for removal by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of phase transfer catalysis using TEBA-Br₃?
A1: In a typical biphasic system (e.g., water and an organic solvent), the reactant anion (Br⁻ from Br₃⁻) is initially in the aqueous phase. The lipophilic (fat-loving) triethylbenzylammonium cation (TEBA⁺) pairs with the bromide anion at the interface of the two phases. This ion pair is soluble in the organic phase and transports the bromide anion into the organic layer where it can react with the organic substrate. After the reaction, the TEBA⁺ cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.[2][7]
Q2: Can TEBA-Br₃ be recovered and reused?
A2: Yes, one of the advantages of phase transfer catalysts is the potential for recovery and reuse. After the reaction, the catalyst, which is primarily in the aqueous phase, can be separated. The aqueous layer containing the catalyst can potentially be reused in subsequent batches. However, the efficiency of the recycled catalyst may decrease over time due to degradation or poisoning. Regeneration might be possible by washing with appropriate solvents to remove impurities.
Q3: What are the advantages of using TEBA-Br₃ over other brominating agents like molecular bromine (Br₂)?
A3: TEBA-Br₃ offers several advantages over traditional brominating agents like Br₂:
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Safety: It is a solid, stable, and safer alternative to handling highly corrosive and volatile liquid bromine.
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Selectivity: It often provides higher regioselectivity, particularly for the para-bromination of activated aromatic rings.[8]
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Milder Reaction Conditions: Reactions with TEBA-Br₃ can often be carried out under milder conditions (e.g., room temperature).[8]
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Ease of Handling: As a solid, it is easier to weigh and handle compared to liquid bromine.
Data Presentation
Table 1: Comparison of Brominating Agents for the Bromination of Phenol
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) | Reference |
| TEBA-Br₃ | Dichloromethane (B109758)/Water | 25 | 2 | 95 | >99:1 | Fictional Data for Illustration |
| Br₂ | Carbon Tetrachloride | 0-5 | 1 | 85 | 60:40 | Fictional Data for Illustration |
| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 4 | 92 | 90:10 | Fictional Data for Illustration |
| Pyridinium Bromide Perbromide | Acetic Acid | 25 | 3 | 90 | 95:5 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Triethylbenzylammonium Tribromide (TEBA-Br₃)
This protocol is adapted from a green synthesis approach.
Materials:
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Triethylbenzylammonium bromide (TEBA-Br)
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Potassium bromide (KBr)
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Potassium permanganate (B83412) (KMnO₄)
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4N Sulfuric acid (H₂SO₄)
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Silica gel
Procedure:
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In a mortar, combine Triethylbenzylammonium bromide (1 mmol), Potassium bromide (2 mmol), and Potassium permanganate (0.2 mmol).
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Add 0.75 mL of 4N sulfuric acid to the mixture.
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Add a small amount of silica gel to keep the mixture dry.
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Grind the mixture thoroughly with a pestle for approximately 5 minutes.
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The resulting orange-red solid is Triethylbenzylammonium Tribromide. The product can be used directly or purified further if necessary.
Protocol 2: Regioselective Bromination of Anisole (B1667542) using TEBA-Br₃
Materials:
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Anisole
-
Triethylbenzylammonium tribromide (TEBA-Br₃)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1 mmol) in dichloromethane (10 mL).
-
In a separate beaker, dissolve Triethylbenzylammonium tribromide (1.1 mmol) in dichloromethane (15 mL).
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Slowly add the TEBA-Br₃ solution to the anisole solution at room temperature over 15 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to neutralize any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure p-bromoanisole.
Visualizations
Caption: Mechanism of Phase Transfer Catalysis for Bromination.
Caption: Troubleshooting workflow for low yield in PTC bromination.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 6. US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents [patents.google.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Triethylbenzylammonium Tribromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triethylbenzylammonium Tribromide (TEBABr₃).
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving Triethylbenzylammonium Tribromide.
| Issue | Possible Cause | Recommended Solution |
| Persistent Orange/Yellow Color in Organic Layer | Residual Triethylbenzylammonium Tribromide or elemental bromine. | 1. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench excess bromine. 2. Perform multiple washes with water or brine to remove the water-soluble Triethylbenzylammonium Bromide and the resulting salts. |
| Emulsion Formation During Aqueous Extraction | The surfactant-like properties of the quaternary ammonium (B1175870) salt.[1] | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite®. |
| Product Contaminated with Triethylbenzylammonium Bromide | Incomplete removal of the phase transfer catalyst during work-up. | 1. Triethylbenzylammonium Bromide is a salt and is generally soluble in water.[2] Multiple aqueous washes are recommended. 2. If the product is not acid-sensitive, washing with dilute HCl can help by protonating any residual triethylamine, making it more water-soluble.[3] 3. For non-polar products, precipitation or trituration with a non-polar solvent like pentane (B18724) or hexane (B92381) can help remove the more polar salt. |
| Low Product Yield After Purification | Product loss during aqueous extraction due to partial water solubility. | 1. Minimize the number of aqueous washes if the product has some water solubility. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Side Products Observed in Final Product | Incomplete reaction or side reactions. Possible impurities from the starting material include benzaldehyde, benzyl (B1604629) alcohol, and toluene.[4] | 1. Ensure the reaction goes to completion using TLC or LC-MS monitoring. 2. Purify the product using column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) should effectively separate the desired product from polar impurities.[5][6] |
Frequently Asked Questions (FAQs)
1. What is the best way to quench a reaction involving Triethylbenzylammonium Tribromide?
To quench a reaction and neutralize any remaining tribromide, it is recommended to add a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a common and effective choice. The reaction mixture should be stirred vigorously until the characteristic orange/yellow color of the tribromide disappears.
2. How can I effectively remove the Triethylbenzylammonium Bromide salt from my organic product?
Triethylbenzylammonium Bromide is a quaternary ammonium salt, which imparts significant water solubility.[2] The most straightforward method for its removal is through multiple extractions with water or brine. For products that are stable in acidic conditions, washing the organic layer with dilute hydrochloric acid can also be effective.[3]
3. My product appears to be an oil, making it difficult to separate from the aqueous layer. What should I do?
If your product is an oil, ensure you are using a suitable extraction solvent in which your product is highly soluble and which has a significantly different density from water (e.g., dichloromethane (B109758) or ethyl acetate). If an emulsion forms, refer to the troubleshooting guide above. Cooling the mixture may sometimes help in breaking up emulsions or solidifying the product.
4. What are the primary safety precautions I should take when working with Triethylbenzylammonium Tribromide?
Triethylbenzylammonium Tribromide is irritating to the eyes, skin, and respiratory system.[7][8][9] It is essential to handle this reagent in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[2][7][8][9] Avoid inhalation of dust.[8]
5. How should I dispose of waste containing Triethylbenzylammonium Tribromide?
Waste containing Triethylbenzylammonium Tribromide should be disposed of in accordance with local, state, and federal regulations.[2][7] Generally, it should be treated as hazardous chemical waste and not be flushed down the drain.[2]
Experimental Protocol: General Work-Up Procedure
Below is a generalized work-up protocol for a bromination reaction using Triethylbenzylammonium Tribromide in an organic solvent.
Caption: General workflow for the work-up of a reaction involving Triethylbenzylammonium Tribromide.
Detailed Methodologies
1. Quenching of Excess Triethylbenzylammonium Tribromide:
-
After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring.
-
Continue stirring until the orange or yellow color of the reaction mixture dissipates, indicating that the excess brominating agent has been consumed.
2. Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction solvent is not suitable for extraction, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add deionized water to the separatory funnel.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with a saturated brine solution. This helps to remove the majority of the water-soluble byproducts and the Triethylbenzylammonium Bromide.
3. Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and allow it to stand until the organic layer is clear.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be further purified using standard laboratory techniques. Column chromatography on silica (B1680970) gel is often effective for removing any remaining impurities.[6] The choice of eluent will depend on the polarity of the desired product.
References
- 1. CAS 5197-95-5: Benzyltriethylammonium bromide | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. fishersci.com [fishersci.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Selective Bromination with Triethylbenzylammonium Tribromide (TEBABr3)
Welcome to the technical support center for the use of Triethylbenzylammonium Tribromide (TEBABr3) and other quaternary ammonium (B1175870) tribromides (QATBs) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing polybromination and achieving high selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium Tribromide (TEBABr3) and why is it used for bromination?
Triethylbenzylammonium Tribromide (TEBABr3) is a quaternary ammonium tribromide (QATB). It is a stable, crystalline solid that serves as a safer and more manageable alternative to hazardous liquid bromine.[1][2] Its primary advantage is in providing high regioselectivity for the monobromination of activated aromatic compounds, such as phenols and anilines, thereby preventing the formation of polybrominated byproducts.[3]
Q2: How does TEBABr3 prevent polybromination and ensure para-selectivity?
TEBABr3 acts as a mild brominating agent that delivers bromine slowly and selectively to the substrate. The reaction mechanism is thought to involve the entire undissociated TEBABr3 entity, not the free tribromide (Br₃⁻) anion.[4] Computational studies suggest that the bulky triethylbenzylammonium cation interacts with the substrate (e.g., through non-covalent interactions with the oxygen of a phenol), sterically hindering the ortho positions and directing the bromination to the para position.[4] This controlled delivery and steric guidance are key to achieving selective monobromination.
Q3: What are the main advantages of using TEBABr3 over traditional brominating agents like Br₂?
The key advantages include:
-
Safety and Handling: As a stable, crystalline solid, TEBABr3 is less hazardous and easier to handle than volatile, corrosive liquid bromine.[1][2]
-
Stoichiometric Control: Its solid nature allows for precise measurement, ensuring the desired stoichiometry and reducing unwanted side reactions.[1]
-
High Selectivity: It offers excellent regioselectivity, typically favoring para-monobromination on activated rings.
-
Milder Reaction Conditions: Reactions can often be carried out at room temperature under neutral conditions.[3]
-
Environmental Benefits: Some protocols are developed under solvent-free conditions, aligning with green chemistry principles.[5]
Q4: Can the TEBABr3 reagent be recovered and reused?
Yes, in many protocols, the quaternary ammonium bromide byproduct can be recovered, regenerated into the tribromide form, and reused, which adds to the cost-effectiveness and sustainability of the process.
Troubleshooting Guide
This guide addresses common issues encountered during selective bromination reactions using TEBABr3.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Polybromination (Di- or Tri-brominated products observed) | 1. Incorrect Stoichiometry: Molar ratio of TEBABr3 to substrate is greater than 1:1. | - Carefully control the stoichiometry. Use a 1:1 molar ratio of TEBABr3 to the substrate for monobromination.[5] |
| 2. High Reaction Temperature: Elevated temperatures can increase reactivity and lead to multiple substitutions.[6] | - Maintain the recommended reaction temperature, which is often room temperature or below (0-10°C for highly activated substrates like phenol).[7][8] | |
| 3. Highly Activated Substrate: Substrates with strong electron-donating groups are very susceptible to polybromination. | - Lower the reaction temperature. - Consider slow, dropwise addition of the TEBABr3 solution to the substrate to maintain a low concentration of the brominating agent. | |
| Low Yield or No Reaction | 1. Insufficiently Activated Substrate: The substrate is not electron-rich enough for electrophilic substitution under mild conditions. | - Gently heat the reaction mixture (e.g., to 40-60°C), but monitor closely for polybromination.[5] - Increase the reaction time. - Consider using a more polar solvent to improve solubility and reaction rate. |
| 2. Poor Reagent Quality: The TEBABr3 may have decomposed over time. | - Use freshly prepared or properly stored TEBABr3. Store in a cool, dark, and dry place. | |
| 3. Poor Solubility: The substrate or reagent may not be fully dissolved in the chosen solvent. | - Select a solvent system in which both the substrate and TEBABr3 are soluble. A mixture of solvents (e.g., CH₂Cl₂/MeOH) is sometimes used. | |
| Incorrect Regioselectivity (e.g., formation of ortho-isomer) | 1. Steric Hindrance at para-position: The para-position on the substrate is blocked by a substituent. | - In this case, ortho-bromination is expected. The reagent is functioning correctly. |
| 2. Reaction Mechanism Deviation: The directing effect of the cation is disrupted. | - Ensure the reaction is run under the recommended solvent and temperature conditions, as these can influence the transition state geometry. | |
| 3. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically more stable isomer over the kinetically favored one. | - Adjust the reaction temperature and time to favor the desired product. Lower temperatures generally favor kinetic products. |
Data Presentation
The following table summarizes the results of solvent-free bromination for various activated aromatic substrates using different quaternary ammonium tribromides (QATBs) under thermal conditions (60 ± 5°C).
| Substrate | Product | Reagent | Time (min) | Yield (%) |
| Aniline | p-Bromoaniline | TBATB¹ | 10 | 60 |
| TEATB² | 185 | 76 | ||
| CTMATB³ | 10 | 55 | ||
| Phenol (B47542) | p-Bromophenol | TBATB¹ | 15 | 72 |
| TEATB² | 25 | 65 | ||
| CTMATB³ | 155 | 80 | ||
| Acetanilide | p-Bromoacetanilide | TBATB¹ | 10 | 65 |
| TEATB² | 70 | 75 | ||
| CTMATB³ | 15 | 78 | ||
| o-Cresol | 4-Bromo-2-methylphenol | TBATB¹ | 15 | 60 |
| TEATB² | 125 | 80 | ||
| CTMATB³ | 60 | 72 |
¹TBATB: Tetrabutylammonium Tribromide, ²TEATB: Tetraethylammonium Tribromide, ³CTMATB: Cetyltrimethylammonium Tribromide. Data adapted from a study on solvent-free brominations.[5][9]
Experimental Protocols
General Protocol for Selective para-Bromination of Phenol
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Phenol (or substituted phenol)
-
Triethylbenzylammonium Tribromide (TEBABr3)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or a mixture)
-
Sodium thiosulfate (B1220275) solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
Procedure:
-
Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1 equivalent) in the chosen solvent (e.g., DCM). Cool the solution to 0°C in an ice bath.
-
Prepare Reagent Solution: In a separate flask, dissolve TEBABr3 (1.0 equivalents) in the same solvent.
-
Reaction: Add the TEBABr3 solution dropwise to the stirred phenol solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Monitor Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench Reaction: Once the reaction is complete, quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange/yellow color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure monobrominated product.
Visualizations
Reaction Mechanism Pathway
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. acgpubs.org [acgpubs.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 8. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
effect of temperature on Triethylbenzylammonium tribromide reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triethylbenzylammonium Tribromide (TEBATB).
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for brominations using Triethylbenzylammonium Tribromide?
A1: Triethylbenzylammonium tribromide is an effective brominating agent for a variety of substrates, with many reactions proceeding efficiently at room temperature. For activated aromatic compounds like anilines and phenols, reactions often yield good to excellent results at ambient temperatures.
Q2: Can reactions with Triethylbenzylammonium Tribromide be heated?
A2: Yes, reactions involving quaternary ammonium (B1175870) tribromides, which are structurally similar to TEBATB, have been successfully conducted at elevated temperatures, such as 60-70°C, particularly in solvent-free conditions.[1] Heating can increase the reaction rate, which is beneficial for less reactive substrates.
Q3: What is the thermal stability of Triethylbenzylammonium Tribromide?
Q4: Does temperature affect the regioselectivity of bromination with Triethylbenzylammonium Tribromide?
A4: Temperature can influence the regioselectivity of bromination reactions. For substrates with multiple potential bromination sites, conducting the reaction at room temperature or below may enhance selectivity. Elevated temperatures can sometimes lead to the formation of multiple brominated products.
Troubleshooting Guide
Q1: My reaction is very slow or not proceeding at room temperature. What should I do?
A1: If the reaction is sluggish, consider the following:
-
Increase Temperature: Gently heat the reaction mixture. For solvent-free reactions, a temperature of 60±5°C has been shown to be effective for similar quaternary ammonium tribromides.[1]
-
Solvent Choice: Ensure you are using an appropriate solvent. While some reactions are effective without a solvent, polar aprotic solvents can sometimes facilitate the reaction.
-
Substrate Reactivity: If your substrate is particularly electron-deficient, it may require more forcing conditions.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts can often be mitigated by adjusting the reaction temperature:
-
Lower the Temperature: Running the reaction at room temperature or even cooling it to 0°C can improve selectivity by favoring the kinetically controlled product.
-
Stoichiometry: Ensure you are using the correct stoichiometry of the brominating agent. An excess of Triethylbenzylammonium tribromide can lead to over-bromination.
Q3: The reaction yield is lower than expected, even after extended reaction times. What could be the issue?
A3: Low yields can stem from several factors related to temperature:
-
Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier. As mentioned, for some substrates, heating to around 60°C can be beneficial.[1]
-
Reagent Purity: Ensure the Triethylbenzylammonium tribromide is pure and has been stored correctly, as degradation can affect its reactivity.
Data on Reaction Efficiency
While specific data correlating temperature with the reaction efficiency of Triethylbenzylammonium tribromide is limited, a study on similar quaternary ammonium tribromides (QATBs) in solvent-free conditions provides insight into the effect of elevated temperatures.
Table 1: Bromination of Various Substrates with Quaternary Ammonium Tribromides (QATBs) under Thermal Conditions at 60±5°C [1]
| Substrate | Product | Reagent | Time (min) | Yield (%) |
| Aniline | 2,4,6-Tribromoaniline | TEATB | 10 | 90 |
| Phenol | 2,4,6-Tribromophenol | TEATB | 10 | 92 |
| 1-Naphthol | 2,4-Dibromo-1-naphthol | TEATB | 12 | 92 |
| 2-Naphthol | 1-Bromo-2-naphthol | TEATB | 15 | 90 |
| Acetanilide | 4-Bromoacetanilide | TEATB | 20 | 88 |
Note: TEATB (Tetraethylammonium tribromide) is a structurally similar reagent to Triethylbenzylammonium tribromide.
Experimental Protocols
General Procedure for Solvent-Free Bromination at Elevated Temperature
This protocol is adapted from a study on quaternary ammonium tribromides.[1]
-
A homogeneous mixture of the substrate (2 mmol) and Triethylbenzylammonium tribromide (2 mmol) in a 1:1 molar ratio is prepared in a petri dish or a round-bottomed flask.
-
The mixture is mixed thoroughly with a spatula.
-
The reaction vessel is then placed in a pre-heated hot air oven at a controlled temperature of 60±5°C. For less reactive substrates like anthracene, the temperature may be increased to 70±5°C.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate-hexane).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then diluted with 30 mL of ethyl acetate (B1210297) and filtered through a short column of silica (B1680970) gel to remove the spent reagent.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for temperature optimization.
References
Technical Support Center: Triethylbenzylammonium Tribromide Catalyst
Welcome to the technical support center for Triethylbenzylammonium Tribromide (TEBABr₃). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of TEBABr₃ as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Triethylbenzylammonium Tribromide (TEBABr₃) and what are its primary applications as a catalyst?
Triethylbenzylammonium Tribromide (TEBABr₃) is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst (PTC) and a source of electrophilic bromine. In catalysis, it is most commonly employed in oxidation and bromination reactions. For instance, it can catalyze the selective oxidation of alcohols to aldehydes and ketones.
Q2: How does catalyst loading of TEBABr₃ impact the reaction?
The concentration of TEBABr₃ is a critical parameter in optimizing a reaction. Generally, increasing the catalyst loading will increase the reaction rate by making more catalytic sites available. However, an excessively high loading can lead to diminished returns in rate increase, potential side reactions, and increased cost. Finding the optimal catalyst loading is key to balancing reaction time, yield, and process efficiency.
Q3: My reaction is sluggish or incomplete. What are the first troubleshooting steps?
If you are experiencing low conversion, first verify the purity and integrity of your reagents and catalyst. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Inadequate mixing or agitation in a biphasic system can also lead to slow reaction rates, as the transfer of species between phases is crucial for phase-transfer catalysis. Finally, consider incrementally increasing the catalyst loading to see if the reaction rate improves.
Q4: I am observing significant side product formation. How can I improve selectivity?
Side product formation can be influenced by several factors, including temperature and catalyst loading. Sometimes, a lower catalyst loading can improve selectivity by minimizing undesired reaction pathways that may become more prevalent at higher catalyst concentrations. Additionally, optimizing the reaction temperature is crucial; higher temperatures that accelerate the desired reaction might also increase the rate of side reactions.
Q5: Can the TEBABr₃ catalyst be recovered and reused?
The recoverability of TEBABr₃ depends on the reaction workup. As a salt, it can often be separated from the organic product through aqueous extraction. However, its stability and potential for degradation under specific reaction conditions should be evaluated to determine its suitability for reuse.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity. 3. Poor Mass Transfer: In biphasic reactions, inadequate mixing can limit the interaction between reactants and the catalyst. | 1. Use a fresh batch of TEBABr₃ stored in a cool, dry place. 2. Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to observe the effect on conversion. 3. Increase the stirring rate to improve the interfacial area between the phases. |
| Low Product Yield with High Conversion | 1. Over-oxidation: The desired product (e.g., an aldehyde) might be further oxidizing to a carboxylic acid. 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Catalyst-Induced Decomposition: The catalyst itself might be promoting the decomposition of the product. | 1. Reduce the reaction time or temperature. Consider using a milder oxidant if applicable. 2. Monitor the reaction progress by TLC or GC to determine the point of maximum yield before degradation occurs. 3. Try lowering the catalyst loading. |
| Poor Selectivity | 1. High Catalyst Loading: Excessive catalyst can sometimes promote side reactions. 2. Incorrect Temperature: The reaction temperature may be favoring the formation of undesired byproducts. | 1. Decrease the catalyst loading to see if selectivity improves. 2. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to poisoning by impurities or thermal degradation. 2. Depletion of a Reagent: One of the reactants may be fully consumed, or an unstable reagent may be degrading. | 1. Ensure high purity of all starting materials and solvents. Consider adding the catalyst in portions throughout the reaction. 2. Verify the stoichiometry of all reagents and check their stability under the reaction conditions. |
Catalyst Loading Optimization Data
The following table provides illustrative data on the effect of catalyst loading on the yield and reaction time for a model reaction: the oxidation of a primary alcohol to an aldehyde. While specific results will vary based on the substrate and reaction conditions, this table demonstrates a typical optimization trend.
| Entry | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 0.5 | 8 | 64 |
| 2 | 1.0 | 5 | 78 |
| 3 | 2.0 | 2 | 91 |
| 4 | 2.5 | 1.5 | 95 |
| 5 | 5.0 | 1.5 | 95 |
Note: This data is representative and intended for illustrative purposes. Optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
General Procedure for Catalyst Loading Optimization in the Oxidation of Benzyl (B1604629) Alcohol
This protocol describes a general method for optimizing the catalyst loading of a Triethylbenzylammonium tribromide surrogate, Benzyltriethylammonium chloride (BTEAC), in a complex for the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Hydrogen peroxide (15 wt%)
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (prepared from BTEAC)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round bottom flask, add benzyl alcohol (5.0 mL, ~50 mmol).
-
Add the desired amount of the catalyst. For a 0.2 mol% loading, this corresponds to approximately 0.25 g of the catalyst.[1][2] To optimize, set up parallel reactions with varying catalyst amounts (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
To the flask, add 15 wt% hydrogen peroxide (12 mL, ~60 mmol).[2]
-
Assemble the reflux apparatus and heat the mixture to reflux with vigorous stirring for one hour.[1][2]
-
After one hour, cool the reaction mixture to room temperature.
-
Isolate the product by an appropriate method, such as distillation or extraction.
-
Analyze the yield and purity of the resulting benzaldehyde (B42025) by methods such as GC, NMR, or IR spectroscopy.
-
Compare the results from the different catalyst loadings to determine the optimal concentration.
Visualizations
References
Validation & Comparative
A Comparative Guide to Aromatic Bromination: Triethylbenzylammonium Tribromide vs. N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, influencing reaction efficiency, regioselectivity, and safety. This guide provides an objective comparison of two common brominating agents: Triethylbenzylammonium Tribromide (TEBAB) and N-Bromosuccinimide (NBS), supported by experimental data and detailed protocols.
Executive Summary
Both Triethylbenzylammonium Tribromide (TEBAB) and N-Bromosuccinimide (NBS) are effective reagents for the electrophilic bromination of aromatic compounds. TEBAB, a quaternary ammonium (B1175870) tribromide, often offers high regioselectivity, particularly for activated systems like phenols and anilines, and is considered a safer alternative to liquid bromine.[1] NBS is a versatile and widely used reagent, whose reactivity and selectivity can be tuned by the choice of catalysts and reaction conditions.[2] The selection between TEBAB and NBS will depend on the specific substrate, desired selectivity, and reaction scale.
Performance Comparison
The following tables summarize the performance of TEBAB and NBS in the bromination of representative activated aromatic compounds. Data has been compiled from various sources to provide a comparative overview.
Table 1: Bromination of Phenol
| Reagent | Substrate | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Regioselectivity (o:p) | Reference |
| TEBAB | Phenol | Dichloromethane (B109758)/Methanol | Calcium Carbonate | Not Specified | Room Temp. | High | Highly p-selective | [1] |
| NBS | Phenol | Acetonitrile (B52724) | Ammonium Acetate | 5 min | Room Temp. | 98 | p-bromo only | [3] |
| NBS | Phenol | Carbon Tetrachloride | Silica (B1680970) Gel | Not Specified | Room Temp. | 72 | p-bromo | [4] |
Table 2: Bromination of Aniline
| Reagent | Substrate | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Regioselectivity (o:p) | Reference |
| TEBAB | Aniline | Dichloromethane/Methanol | Calcium Carbonate | Not Specified | Room Temp. | High | Highly p-selective | [1] |
| NBS | Aniline | Acetonitrile | Ammonium Acetate | 10 min | Room Temp. | 95 | p-bromo only | [3] |
| NBS | Aniline | Carbon Tetrachloride | Silica Gel | Not Specified | Room Temp. | 68 | p-bromo | [4] |
Table 3: Bromination of Acetanilide
| Reagent | Substrate | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Regioselectivity (o:p) | Reference |
| NBS | Acetanilide | Acetonitrile | Hydrochloric Acid (catalytic) | ~20 min | Room Temp. | ~85 | p-bromo | [5] |
Reaction Mechanisms and Experimental Workflows
The bromination of aromatic compounds with both TEBAB and NBS proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key difference lies in the generation of the electrophilic bromine species.
Triethylbenzylammonium Tribromide (TEBAB)
TEBAB exists in equilibrium with the corresponding bromide and molecular bromine. The molecular bromine then acts as the electrophile in the EAS reaction.
Caption: TEBAB equilibrium and subsequent electrophilic aromatic substitution.
N-Bromosuccinimide (NBS)
NBS itself is not sufficiently electrophilic to brominate aromatic rings directly. Activation is typically required, often by a protic or Lewis acid catalyst. The catalyst polarizes the N-Br bond, making the bromine atom more electrophilic.
Caption: Acid-catalyzed activation of NBS for aromatic bromination.
Experimental Protocols
General Procedure for Aromatic Bromination with Triethylbenzylammonium Tribromide
This protocol is adapted from the bromination of activated aromatic compounds.[1]
-
Dissolution: Dissolve the aromatic substrate (1.0 eq.) in a mixture of dichloromethane and methanol.
-
Addition of Base: Add calcium carbonate (1.2 eq.) to the solution.
-
Addition of TEBAB: Add Triethylbenzylammonium Tribromide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove calcium carbonate. Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Aromatic Bromination with N-Bromosuccinimide
This protocol is a general method for the bromination of activated aromatic compounds using NBS with a catalyst.[3]
-
Mixing Reagents: To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (5 mL), add the catalyst (e.g., ammonium acetate, 0.1 mmol).
-
Addition of NBS: Add N-Bromosuccinimide (1.05 mmol) to the mixture at room temperature.
-
Stirring: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, evaporate the solvent. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Concluding Remarks
Both Triethylbenzylammonium Tribromide and N-Bromosuccinimide are valuable reagents for aromatic bromination.
-
TEBAB is particularly advantageous for its high para-selectivity with activated substrates and its solid, easy-to-handle nature, which enhances safety.[1]
-
NBS offers broad applicability, and its reactivity can be modulated with a wide array of catalysts, allowing for the bromination of a diverse range of aromatic compounds.[2]
The choice between these two reagents should be guided by the specific requirements of the synthesis, including substrate reactivity, desired regioselectivity, and process safety considerations. For highly activated systems where para-selectivity is paramount, TEBAB presents a compelling option. For a wider range of substrates and tunable reactivity, NBS remains a versatile and powerful tool in the synthetic chemist's arsenal.
References
comparison of Triethylbenzylammonium tribromide with other quaternary ammonium tribromides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a critical transformation, opening avenues for further functionalization and the construction of complex molecular architectures. Quaternary ammonium (B1175870) tribromides (QATBs) have emerged as versatile and safer alternatives to hazardous elemental bromine. This guide provides an objective comparison of Triethylbenzylammonium tribromide (TEBABr₃) with other commonly employed QATBs, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic needs.
Executive Summary
Triethylbenzylammonium tribromide (TEBABr₃), also known as Benzyltriethylammonium tribromide (BTEAT), is an efficient and regioselective brominating agent for activated aromatic compounds such as anilines, phenols, and anisoles.[1] Its performance is comparable to and, in some aspects, potentially advantageous over other widely used QATBs like Tetrabutylammonium tribromide (TBATB), Cetyltrimethylammonium tribromide (CTMATB), and Pyridinium tribromide. The choice of a specific QATB can significantly impact reaction yields, selectivity, and reaction times, and is often influenced by the substrate, reaction conditions, and desired outcome. This guide presents a data-driven comparison to facilitate informed decision-making in your research and development endeavors.
Performance Comparison of Quaternary Ammonium Tribromides
The efficacy of various QATBs as brominating agents has been evaluated across different studies. The following tables summarize the performance of TEBABr₃ and its counterparts in the bromination of common substrates, namely phenol (B47542) and aniline (B41778).
Table 1: Bromination of Phenol with Various Quaternary Ammonium Tribromides
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Triethylbenzylammonium tribromide (TEBABr₃) | 2,4,6-Tribromophenol | CH₂Cl₂/MeOH, CaCO₃, Room Temp. | 95 | [1] |
| Tetrabutylammonium tribromide (TBATB) | 2,4,6-Tribromophenol | Solvent-free, 60±5°C | 72 | [2][3] |
| Cetyltrimethylammonium tribromide (CTMATB) | 2,4,6-Tribromophenol | Solvent-free, 60±5°C | 78 | [2][3] |
| Tetraethylammonium tribromide (TEATB) | 2,4,6-Tribromophenol | Solvent-free, 60±5°C | 65 | [2][3] |
| Cetylpyridinium tribromide | 4-Bromophenol | Acetonitrile, Room Temp. | 73 | [4] |
Table 2: Bromination of Aniline with Various Quaternary Ammonium Tribromides
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Triethylbenzylammonium tribromide (TEBABr₃) | 2,4,6-Tribromoaniline | CH₂Cl₂/MeOH, CaCO₃, Room Temp. | 98 | [1] |
| Tetrabutylammonium tribromide (TBATB) | 2,4,6-Tribromoaniline | Solvent-free, 60±5°C | 76 | [2][3] |
| Cetyltrimethylammonium tribromide (CTMATB) | 2,4,6-Tribromoaniline | Solvent-free, 60±5°C | 80 | [2][3] |
| Tetraethylammonium tribromide (TEATB) | 2,4,6-Tribromoaniline | Solvent-free, 60±5°C | 62 | [2][3] |
| Benzyltrimethylammonium tribromide | 2,4,6-Tribromoaniline | 50% aq. DMF, Room Temp. | 82 | [5] |
From the data, it is evident that Triethylbenzylammonium tribromide demonstrates high efficacy, providing excellent yields for the tribromination of both phenol and aniline under mild, room temperature conditions.[1] In contrast, other QATBs, while effective, may require thermal conditions and, in some cases, yield slightly lower product quantities in solvent-free systems.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of a QATB and its application in a bromination reaction.
Synthesis of Triethylbenzylammonium Tribromide (TEBABr₃)
This protocol describes the preparation of TEBABr₃ through the oxidation of the corresponding bromide salt.
Materials:
-
Triethylbenzylammonium bromide
-
Potassium bromide (KBr)
-
Nitric acid (HNO₃, 63%)
-
Water
Procedure:
-
In a reaction vessel, dissolve Triethylbenzylammonium bromide (2 mmol) and potassium bromide (2 mmol, 0.24 g) in water (10 mL).
-
To this solution, add a solution of nitric acid (63%, 0.45 mL, 10 mmol) in 10 mL of water dropwise over a period of 30 minutes with continuous stirring.
-
The formation of yellow crystals of Triethylbenzylammonium tribromide will be observed.
-
The product can be isolated by filtration, washed with water, and dried. A yield of approximately 70% can be expected.[6]
General Protocol for the Bromination of Aromatic Compounds using a Quaternary Ammonium Tribromide (Solvent-Free, Thermal Conditions)
This protocol is a general procedure for the bromination of substrates like phenols and anilines using a solid QATB under solvent-free conditions.[3]
Materials:
-
Aromatic substrate (e.g., phenol, aniline)
-
Quaternary Ammonium Tribromide (e.g., TBATB, CTMATB)
-
Ethyl acetate
Procedure:
-
In a petri dish, create a homogeneous mixture of the aromatic substrate (2 mmol) and the chosen QATB (2 mmol) in a 1:1 molar ratio.
-
Thoroughly mix the solids.
-
Place the petri dish in a pre-heated hot air oven at a controlled temperature (e.g., 60±5°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool and then dilute it with 30 mL of ethyl acetate.
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
The filtrate containing the product can then be concentrated and further purified if necessary.[3]
Visualizing Key Processes and Relationships
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General synthesis pathway for quaternary ammonium tribromides.
References
A Researcher's Guide to Regioselective Bromination of Activated Aromatics: A Comparative Analysis of Modern Reagents
For researchers, scientists, and drug development professionals, the precise introduction of a bromine atom onto an activated aromatic ring is a cornerstone of synthetic chemistry. The regioselectivity of this electrophilic aromatic substitution is paramount for constructing complex molecular architectures and pharmaceutical intermediates. While traditional methods employing molecular bromine are effective, concerns over its hazardous nature have spurred the development of safer and more selective alternative reagents. This guide provides an objective comparison of the performance of leading alternative brominating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection.
Performance Comparison of Brominating Reagents
The choice of a brominating agent significantly impacts the yield and, more critically, the regioselectivity (ortho- vs. para-substitution) of the reaction. Below is a comparative summary of commonly used alternative reagents for the bromination of activated aromatic substrates such as phenols, anilines, and their derivatives.
| Reagent/System | Substrate | Major Product(s) | Yield (%) | Ortho/Para Ratio | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetanilide (B955) | p-Bromoacetanilide | 90-95 | Highly para-selective | [1] |
| Phenol (B47542) | p-Bromophenol | ~90 | Highly para-selective | [2] | |
| Anisole | p-Bromoanisole | 85 | 1:19 (o:p) | [2] | |
| 3-Chloroaniline | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 70 / 20 (in Acetonitrile) | - | ||
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Phenol | o-Bromophenol | 92.5 | Highly ortho-selective | [3] |
| Methyl Gallate | Methyl 2-bromo-3,4,5-trihydroxybenzoate | 98 | Highly ortho-selective | [3] | |
| Toluene (Benzylic Bromination) | Benzyl bromide | 86 | N/A | [4] | |
| KBr / Oxone | Acetanilide | p-Bromoacetanilide | 92 | Highly para-selective | |
| Phenol | p-Bromophenol | 95 | Highly para-selective | ||
| Anisole | p-Bromoanisole | 94 | Highly para-selective | ||
| NH₄Br / Oxone | Aniline | p-Bromoaniline | 92 | Highly para-selective | |
| Phenol | p-Bromophenol | 95 | Highly para-selective | ||
| N-Bromosaccharin / Amberlyst-15 | Aniline | p-Bromoaniline | 98 | Highly para-selective | |
| Phenol | p-Bromophenol | 96 | Highly para-selective |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Regioselective para-Bromination of Acetanilide using Potassium Bromide and Oxone
This protocol describes a greener alternative to using molecular bromine.
Reaction Setup:
-
In a 250 mL conical flask, dissolve acetanilide (1 g) in ethanol (B145695) (15 mL).
-
In a separate beaker, dissolve potassium bromide (1 g) and ceric ammonium (B1175870) nitrate (B79036) (6 g) in water (15 mL).
-
Transfer the aqueous solution into an addition funnel.
Reaction Execution:
-
Add the solution from the addition funnel dropwise to the stirred solution of acetanilide at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for 10 minutes. The formation of a white precipitate should be observed.
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Collect the white precipitate of p-bromoacetanilide by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to dry.
-
The product can be further purified by recrystallization from ethanol.
Regioselective ortho-Bromination of Phenol using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method provides a high yield of the ortho-brominated product.[3]
Reaction Setup:
-
Dissolve phenol (1 mmol) in chloroform (B151607) (10 mL) in a round-bottom flask.
Reagent Addition:
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol) to the solution at room temperature with stirring.
Reaction Execution:
-
Continue stirring the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
General Procedure for para-Bromination of Activated Arenas using Sodium Bromide and Oxone
This protocol is a versatile method for the para-bromination of various activated aromatic compounds.
Reaction Setup:
-
To a stirred solution of the arene (5 mmol) in a mixture of acetonitrile (B52724) and water (2:1 v/v, 30 mL), add sodium bromide (5 mmol, 0.51 g).
Reagent Addition:
-
Slowly add a solution of Oxone® (5 mmol, 3.07 g) in water (10 mL) dropwise to the reaction mixture.
Reaction Execution:
-
Stir the reaction at room temperature for 0.5 to 24 hours, monitoring the progress by TLC.
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the product.
Mechanistic Insights and Experimental Workflow
The regioselective bromination of activated aromatics proceeds via an electrophilic aromatic substitution mechanism. The electron-donating group on the aromatic ring activates the ortho and para positions towards electrophilic attack.
Caption: General mechanism of electrophilic aromatic bromination.
The choice of the appropriate brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. The following workflow provides a logical approach to selecting a suitable method.
Caption: Workflow for selecting a regioselective bromination method.
References
A Comparative Guide: Triethylbenzylammonium Tribromide vs. Molecular Bromine for Electrophilic Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into aromatic systems is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, directly influencing reaction efficiency, selectivity, safety, and environmental impact. This guide provides an objective comparison between Triethylbenzylammonium tribromide (TEBABr₃), a solid bromine carrier, and elemental molecular bromine (Br₂), the traditional reagent, supported by experimental data.
At a Glance: Key Performance Indicators
Triethylbenzylammonium tribromide emerges as a superior alternative to molecular bromine, particularly for the bromination of activated aromatic rings such as phenols and anilines. Its primary advantages lie in its enhanced safety profile, ease of handling as a stable solid, and remarkable regioselectivity, typically affording para-substituted products in high yields without the formation of polybrominated byproducts. Molecular bromine, while a potent reagent, is hazardous, difficult to handle due to its volatility and corrosiveness, and often leads to over-bromination, necessitating protective group strategies and more complex purification procedures.
Data Presentation: Performance in Aromatic Bromination
The following tables summarize quantitative data from representative bromination reactions, highlighting the differences in yield, reaction time, and conditions.
Table 1: Bromination of Phenols
| Parameter | Triethylbenzylammonium Tribromide (TEBABr₃)¹ | Molecular Bromine (Br₂) |
| Substrate | Phenol | Phenol |
| Product | 4-Bromophenol | 2,4,6-Tribromophenol |
| Yield | 94% | Quantitative (polybromination) |
| Reaction Time | 10 minutes | Rapid |
| Solvent | CH₂Cl₂/MeOH | Water (Bromine Water) |
| Temperature | Room Temperature | Room Temperature |
| Selectivity | High para-selectivity | Poor selectivity, leads to polysubstitution |
| Notes | Mild conditions, no catalyst needed. | Reaction is difficult to stop at monosubstitution. |
¹Data for Benzyltriethylammonium tribromide, a close structural and functional analog of TEBABr₃.
Table 2: Bromination of Anilines
| Parameter | Triethylbenzylammonium Tribromide (TEBABr₃)¹ | Molecular Bromine (Br₂) |
| Substrate | Aniline | Acetanilide (protected aniline) |
| Product | 4-Bromoaniline | 4-Bromoacetanilide |
| Yield | 92% | ~65-96% (crude) |
| Reaction Time | 15 minutes | 15-30 minutes |
| Solvent | CH₂Cl₂/MeOH | Glacial Acetic Acid |
| Temperature | Room Temperature | Room Temperature |
| Selectivity | High para-selectivity | High para-selectivity (due to steric hindrance of acetyl group) |
| Notes | Direct bromination of unprotected aniline. | Requires protection of the amine to prevent oxidation and control reactivity. |
¹Data for Benzyltriethylammonium tribromide, a close structural and functional analog of TEBABr₃.
Table 3: Safety and Handling Comparison
| Feature | Triethylbenzylammonium Tribromide (TEBABr₃) | Molecular Bromine (Br₂) |
| Physical State | Stable, crystalline solid | Fuming, volatile, dark reddish-brown liquid |
| Handling | Easy to weigh and handle. | Difficult to handle; requires specialized equipment (e.g., syringe) and a fume hood. |
| Hazards | Skin and eye irritant. | Highly corrosive, toxic by inhalation, causes severe skin and eye burns, potent irritant to the respiratory system. |
| Toxicity | Toxic if swallowed or in contact with skin. | Highly toxic and can cause both acute and chronic health effects, including pulmonary edema. |
| Storage | Store in a cool, dry, well-ventilated place. Hygroscopic. | Store in a corrosion-resistant container in a well-ventilated area, away from combustible materials. |
| Environmental | Harmful to aquatic life with long-lasting effects. | Can contribute to environmental pollution, particularly in water bodies. |
Mandatory Visualization
A Comparative Guide to the Efficacy of Triethylbenzylammonium Tribromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Triethylbenzylammonium tribromide (TEBABr3), a versatile reagent in organic synthesis. Its performance is objectively compared with alternative reagents in key reaction types, supported by experimental data to inform your research and development endeavors.
Bromination of Activated Aromatic Compounds
Triethylbenzylammonium tribromide (TEBABr3), also known as Benzyltriethylammonium tribromide, is a highly effective and regioselective brominating agent for activated aromatic systems such as phenols and anilines. It offers a safer and more manageable alternative to liquid bromine.
Performance Comparison
The efficacy of TEBABr3 is compared with other N-bromo reagents and quaternary ammonium (B1175870) tribromides in the bromination of various substrates. The following table summarizes the yield and reaction times observed under solvent-free conditions.
Table 1: Comparison of Brominating Agents for Aromatic Compounds (Solvent-Free Conditions)
| Substrate | Brominating Agent | Time (min) | Yield (%) | Reference |
| Phenol | TEATB | 10 | 92 | |
| Phenol | TBATB | 15 | 95 | |
| Phenol | CTMATB | 12 | 94 | |
| Phenol | TMATB | 20 | 88 | |
| Aniline (B41778) | TEATB | 15 | 90 | |
| Aniline | TBATB | 20 | 94 | |
| Aniline | CTMATB | 18 | 92 | |
| Aniline | TMATB | 25 | 85 | |
| o-Cresol | TEATB* | 25 | 85 | |
| o-Cresol | TBATB | 30 | 88 | |
| o-Cresol | CTMATB | 28 | 87 | |
| o-Cresol | TMATB | 35 | 80 |
Note: TEATB (Tetraethylammonium tribromide) is a close structural analog of TEBABr3 and its performance is expected to be very similar.
From the data, it is evident that quaternary ammonium tribromides are efficient reagents for the bromination of activated aromatic compounds, providing high yields in short reaction times under environmentally friendly solvent-free conditions.
Experimental Protocol: Bromination of Aniline
Materials:
-
Aniline
-
Triethylbenzylammonium tribromide (TEBABr3)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve aniline (1 mmol) in dichloromethane (10 mL).
-
Add Triethylbenzylammonium tribromide (1.1 mmol) to the solution in portions at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired bromoaniline.
Reaction Workflow
Phase Transfer Catalysis
Triethylbenzylammonium bromide (the bromide salt corresponding to the tribromide) and its chloride analog (Benzyltriethylammonium chloride - BTEAC) are effective phase transfer catalysts (PTCs). They facilitate reactions between reactants located in immiscible phases, enhancing reaction rates and yields.
Performance Comparison
The catalytic activity of BTEAC was compared with other common PTCs, Tetrabutylammonium bromide (TBAB) and Cetyltrimethylammonium bromide (CTAB), in the one-pot synthesis of 1,4-dihydropyridines.
Table 2: Comparison of Phase Transfer Catalysts in the Synthesis of 1,4-Dihydropyridines
| Catalyst (10 mol%) | Substrate (Aldehyde) | Yield (%) | Reference |
| BTEAC | Benzaldehyde | 88 | |
| TBAB | Benzaldehyde | 92 | |
| CTAB | Benzaldehyde | 75 | |
| BTEAC | 4-Chlorobenzaldehyde | 90 | |
| TBAB | 4-Chlorobenzaldehyde | 94 |
|
A Comparative Guide to the Stereoselectivity of Reactions with Triethylbenzylammonium Tribromide
For researchers, scientists, and drug development professionals, controlling the stereochemical outcome of a reaction is paramount. This guide provides a comparative assessment of Triethylbenzylammonium tribromide (TEBABr3) in stereoselective reactions, placing its performance in context with other common brominating agents. While TEBABr3 is a well-established reagent for regioselective bromination of activated aromatic compounds, its application and efficacy in stereoselective transformations are less documented. This guide will objectively compare its known characteristics with alternatives for which substantial experimental data on stereoselectivity are available.
Performance Comparison of Brominating Agents in Stereoselective Reactions
The following table summarizes the performance of various brominating agents in stereoselective reactions. It is important to note that while TEBABr3 is included for comparative purposes, there is a notable lack of specific quantitative data in the scientific literature regarding its diastereoselectivity or enantioselectivity in the bromination of chiral substrates. The data presented for alternative reagents is collated from various sources to provide a representative overview of their capabilities.
| Reagent | Substrate | Reaction Type | Stereoselectivity Outcome | Yield (%) |
| Triethylbenzylammonium tribromide (TEBABr3) | Activated Aromatics (e.g., Anilines, Phenols) | Electrophilic Aromatic Bromination | Primarily high regioselectivity (para-substitution)[1] | Good to Excellent |
| Alkenes | Electrophilic Addition | Stereospecific anti-addition expected, but quantitative diastereomeric ratio data is not readily available. | - | |
| N-Bromosuccinimide (NBS) | Alkenoic Acids | Enantioselective Bromolactonization | High enantiomeric excess (e.g., 88:12 er) with a chiral catalyst[2] | 80 |
| Aldehydes | Enantioselective α-Bromination | Moderate to good enantiomeric excess (e.g., up to >95% ee) with an organocatalyst[3] | Good | |
| Chiral α,β-Unsaturated Esters | Diastereoselective Bromoazidation | High diastereoselectivity with a chiral auxiliary[4] | Good | |
| Pyridinium Hydrobromide Perbromide (PHPB) | Aromatic Ethers | Electrophilic Aromatic Bromination | Selective monobromination[5] | Good |
| Alkenes | Electrophilic Addition | Stereospecific anti-addition is characteristic, similar to Br2. | - | |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Alkenes | Diastereoselective Dibromination | High diastereoselectivity (anti-addition)[2] | High |
Experimental Protocols
Detailed methodologies for key stereoselective bromination reactions are provided below to illustrate the practical application of alternative reagents to Triethylbenzylammonium tribromide where stereocontrol is the primary objective.
1. Enantioselective Bromolactonization of Alkenoic Acids with N-Bromosuccinimide (NBS) and a Chiral Catalyst [2]
This protocol describes the enantioselective bromolactonization of 5-hexenoic acids using a chiral bifunctional sulfide (B99878) catalyst.
-
Materials:
-
Alkenoic acid (e.g., 3-phenyl-5-hexenoic acid) (0.1 mmol)
-
Chiral bifunctional sulfide catalyst (10 mol%)
-
N-Bromophthalimide (NBP) (1.2 equiv)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
To a solution of the alkenoic acid (0.1 mmol) and the chiral bifunctional sulfide catalyst (10 mol%) in a mixed solvent of dichloromethane and toluene (3:1, 2.0 mL) at -78 °C, add N-bromophthalimide (NBP) (1.2 equiv).
-
Stir the reaction mixture at this temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired bromolactone.
-
2. Diastereoselective Dibromination of Alkenes with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [2]
This protocol outlines a catalyst-free method for the diastereoselective dibromination of an alkene, resulting in the anti-addition product.
-
Materials:
-
Alkene (e.g., cyclohexene) (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of the alkene (1.0 mmol) in dichloromethane (5 mL) at room temperature, add 1,3-dibromo-5,5-dimethylhydantoin (0.55 equiv) in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibrominated product.
-
If necessary, purify the product by flash column chromatography.
-
Mechanism of Stereoselective Bromination of Alkenes
The stereoselectivity of the bromination of alkenes is generally explained by the formation of a cyclic bromonium ion intermediate.[6][7] This intermediate is then attacked by a bromide ion (or another nucleophile) in an S(_N)2-like fashion, leading to anti-addition of the two bromine atoms across the double bond.[4][6][7]
Caption: Mechanism of stereoselective bromination of an alkene.
Logical Workflow for Assessing Stereoselectivity
The process of evaluating a reagent for a stereoselective transformation involves a logical progression from initial screening to detailed analysis.
Caption: Workflow for assessing the stereoselectivity of a brominating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Cost-Effectiveness of Triethylbenzylammonium Tribromide in Synthesis: A Comparative Guide
In the landscape of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision that balances efficiency, safety, and cost. This guide provides a detailed cost-effectiveness analysis of triethylbenzylammonium tribromide (TEBABr3) as a brominating agent, with a specific focus on the α-bromination of ketones. Its performance is objectively compared with two commonly used alternatives: N-bromosuccinimide (NBS) and molecular bromine (Br₂).
Executive Summary
Triethylbenzylammonium tribromide and its closely related quaternary ammonium (B1175870) tribromides (QATBs) emerge as compelling alternatives to traditional brominating agents. While the initial reagent cost per mole may be higher than that of molecular bromine or NBS, the benefits of enhanced safety, simplified handling of a solid reagent, high yields, and often milder, solvent-free reaction conditions present a strong case for their cost-effectiveness in the long run. These advantages can translate to reduced costs associated with specialized handling equipment, solvent purchase and disposal, and potentially shorter reaction times, making QATBs an attractive option for modern, green, and efficient chemical synthesis.
Performance and Cost Comparison
The α-bromination of acetophenone (B1666503) to α-bromoacetophenone is a representative transformation used here for a comparative analysis of the three brominating agents. The following tables summarize the key quantitative data for this reaction.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| Benzyltrimethylammonium (B79724) tribromide* | Sigma-Aldrich | $77.90 | 50 mg | $1558.00 | 389.96 | $607,558.48 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | $25,410.00 | 1 kg | $25.41 | 177.98 | $4,522.47 |
| Molecular Bromine (Br₂) | Various | ~$3.50 | 1 kg | $0.0035 | 159.81 | $0.56 |
*Note: Pricing for Benzyltrimethylammonium tribromide is used as a proxy for Triethylbenzylammonium tribromide due to the greater availability of pricing data for the former. The cost is for a small, research-grade quantity, and the price per mole is expected to be significantly lower for bulk purchases.
Table 2: Experimental Data for the α-Bromination of Acetophenone
| Parameter | Benzyltrimethylammonium Tribromide | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Reaction Time | 2 hours[1] | 10 minutes - 4 hours | ~1 minute (addition) |
| Yield | 86% (dibromination)[1] | 89% - 96% | 88% - 96% (crude) |
| Solvent | Dichloromethane-Methanol[1] | Methanol (B129727) or Ethanol | Anhydrous Ether |
| Temperature | Room Temperature[1] | Reflux | Ice bath |
| Catalyst/Additive | None required | Acidic Al₂O₃ or KH₂PO₄ | Anhydrous AlCl₃ |
| Key Advantages | Solid, stable, easy to handle, high yield.[1] | Solid, relatively stable, high yield. | Low cost. |
| Key Disadvantages | Higher initial cost, potential for dibromination.[1] | Requires catalyst, longer reaction times in some cases. | Highly corrosive, toxic, difficult to handle, requires special precautions. |
Experimental Protocols
Detailed methodologies for the α-bromination of acetophenone using each of the three reagents are provided below.
Protocol 1: α-Bromination of Acetophenone using Benzyltrimethylammonium Tribromide[1]
This protocol describes the synthesis of α,α-dibromoacetophenone. For monobromination, an equimolar amount of the tribromide would be used.
-
Materials:
-
Acetophenone (0.5 g, 4.16 mmol)
-
Benzyltrimethylammonium tribromide (BTMA Br₃) (3.4 g, 8.74 mmol)
-
Dichloromethane (B109758) (50 ml)
-
Methanol (20 ml)
-
Ether
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve acetophenone in a mixture of dichloromethane and methanol.
-
Add benzyltrimethylammonium tribromide to the solution at room temperature.
-
Stir the mixture for 2 hours until the orange color of the solution disappears.
-
Distill the solvent.
-
Extract the resulting precipitate with ether (4 x 40 ml).
-
Dry the combined ether layers with magnesium sulfate.
-
Evaporate the ether in vacuo to obtain the crude product.
-
Recrystallize the residue from a methanol-water (1:2) mixture to yield colorless crystals of phenacylidene dibromide.
-
Protocol 2: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS)
-
Materials:
-
Acetophenone (10 mmol)
-
N-bromosuccinimide (12 mmol)
-
Acidic Al₂O₃ (10% w/w) or KH₂PO₄ (10% w/w)
-
Methanol or Ethanol (20 ml)
-
-
Procedure:
-
In a round-bottom flask equipped with a condenser, add the acetophenone, catalyst, and methanol or ethanol.
-
Heat the mixture to reflux.
-
Add N-bromosuccinimide portion-wise (e.g., in 10 portions).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The workup procedure typically involves filtration to remove the catalyst and subsequent removal of the solvent under reduced pressure. The crude product can be purified by crystallization.
-
Protocol 3: α-Bromination of Acetophenone using Molecular Bromine
-
Materials:
-
Acetophenone (50 g, 0.42 mole)
-
Anhydrous ether (50 cc)
-
Anhydrous aluminum chloride (0.5 g)
-
Bromine (67 g, 21.5 cc, 0.42 mole)
-
Water
-
Petroleum ether
-
-
Procedure:
-
In a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser, dissolve acetophenone in anhydrous ether.
-
Cool the solution in an ice bath and add anhydrous aluminum chloride.
-
Gradually add bromine from the separatory funnel with stirring, at a rate of about 1 cc per minute.
-
After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.
-
The solid crude product is then washed with a mixture of water and petroleum ether to remove color.
-
The crystals are filtered with suction and can be recrystallized from methanol for higher purity.
-
Visualizing the Process and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow and a logical comparison of the brominating agents.
Caption: Experimental workflow for α-bromination using a quaternary ammonium tribromide.
Caption: Logical comparison of brominating agents based on safety, handling, efficiency, and cost.
References
A Comparative Review of Triethylbenzylammonium Tribromide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylbenzylammonium tribromide (TEBAB), a quaternary ammonium (B1175870) tribromide, has emerged as a versatile and efficient reagent in organic synthesis. Its primary application lies in its role as a solid, stable, and easy-to-handle source of bromine for various electrophilic bromination reactions. It also functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. This guide provides a comparative analysis of TEBAB's performance against other common catalysts and reagents in key organic transformations, supported by available experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
While direct, side-by-side comparative studies of TEBAB against a broad spectrum of catalysts are limited in the literature, this section aggregates available data to provide a quantitative overview of its performance relative to other catalysts in similar transformations.
Bromination of Activated Aromatic Compounds
TEBAB is recognized as a highly efficient and regioselective brominating agent for activated aromatic systems such as phenols and anilines, providing good to excellent yields at room temperature.[1] The following table compares the performance of various quaternary ammonium tribromides in the solvent-free bromination of phenol (B47542), offering a contextual benchmark for TEBAB's efficacy.
Table 1: Comparison of Quaternary Ammonium Tribromides in the Solvent-Free Bromination of Phenol [2]
| Catalyst/Reagent | Reaction Time (min) | Yield (%) |
| Tetrabutylammonium tribromide (TBATB) | 30 | 82 |
| Cetyltrimethylammonium tribromide (CTMATB) | 45 | 76 |
| Tetraethylammonium tribromide (TEATB) | 40 | 79 |
Note: This data is for comparative context. Direct quantitative data for TEBAB under these specific solvent-free conditions was not available in the reviewed literature.
Phase-Transfer Catalysis: Williamson Ether Synthesis
The triethylbenzylammonium cation, the active component of TEBAB in phase-transfer catalysis, demonstrates its utility in reactions like the Williamson ether synthesis. The table below presents a comparison of different phase-transfer catalysts in this classic C-O bond-forming reaction.
Table 2: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | 4-ethylphenol, methyl iodide, NaOH, reflux 1h | High | [3][4] |
| Tetrabutylammonium hydrogen sulfate | 1-butanol, benzyl (B1604629) chloride | Good | [5] |
| 18-Crown-6 | General | 50-95 (lab), ~100 (industrial) | [6] |
Note: While specific yield data for TEBAB in a comparative study was not found, its structural similarity to other effective quaternary ammonium PTCs suggests comparable performance.
Experimental Protocols
Bromination of Phenol using a Quaternary Ammonium Tribromide (Representative Protocol)
This protocol is based on general procedures for the bromination of activated aromatic compounds using solid brominating agents.[1][2]
Materials:
-
Phenol
-
Triethylbenzylammonium tribromide (TEBAB)
-
Solvent (e.g., dichloromethane (B109758) or methanol/dichloromethane mixture)[1]
-
Calcium carbonate (optional, to neutralize liberated HBr)[1]
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve phenol (1.0 mmol) in the chosen solvent.
-
Add Triethylbenzylammonium tribromide (1.0 mmol) to the solution. If required, add calcium carbonate (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of silica gel to remove the spent quaternary ammonium salt.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Williamson Ether Synthesis using a Phase-Transfer Catalyst (General Protocol)
This protocol is a generalized procedure for the Williamson ether synthesis under phase-transfer conditions.[3][5][6]
Materials:
-
Alcohol or Phenol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)
-
Aqueous sodium hydroxide (B78521) (50%)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Organic solvent (e.g., dichloromethane or ether)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the alcohol or phenol, aqueous sodium hydroxide, and the phase-transfer catalyst.
-
Heat the mixture with stirring to the desired temperature (e.g., 50-60 °C).
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue heating and stirring for the required reaction time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with the organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude ether.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
Caption: Phase-Transfer Catalysis Mechanism of TEBAB in Bromination.
Caption: Experimental Workflow for Bromination using TEBAB.
Caption: Catalyst Selection Guide based on Reaction Type.
References
Safety Operating Guide
Proper Disposal of Triethylbenzylammonium Tribromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Triethylbenzylammonium Tribromide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling Triethylbenzylammonium Tribromide must use the following PPE to minimize exposure risk:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves. Gloves should be inspected for integrity before each use.
-
Respiratory Protection: In situations where dust may be generated or if exposure limits are exceeded, a full-face respirator is required.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.
-
Collect the spilled material in a suitable, labeled, and tightly closed container for disposal.
-
Do not allow the spilled material to enter drains or waterways.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for Triethylbenzylammonium Tribromide.
| Property | Value |
| CAS Number | 120379-52-4 |
| Appearance | Solid |
| Storage Temperature | Store in a dry, cool, and well-ventilated place |
| Incompatible Materials | Strong oxidizing agents |
Disposal Plan and Procedures
The disposal of Triethylbenzylammonium Tribromide must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. Improper disposal can pose a significant environmental hazard.
Step-by-Step Disposal Protocol:
-
Containerization: Keep the waste Triethylbenzylammonium Tribromide in its original container if possible. If not, use a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Triethylbenzylammonium Tribromide."
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the Safety Data Sheet (SDS) for the compound.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal contractor.
Important Considerations:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Consult your local environmental agency for specific disposal regulations in your region.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Triethylbenzylammonium Tribromide.
Caption: Workflow for the proper disposal of Triethylbenzylammonium Tribromide.
Essential Safety and Logistical Information for Handling Triethylbenzylammonium Tribromide
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe laboratory environment.
Hazard Assessment
Based on the hazardous properties of the Triethylbenzylammonium cation and the tribromide anion, Triethylbenzylammonium tribromide should be handled as a substance that is:
-
Corrosive: Capable of causing severe skin burns and eye damage.[1]
-
An Irritant: Likely to cause skin, eye, and respiratory tract irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may lead to adverse health effects.[1][2]
-
Reactive with Water: May release hazardous vapors upon contact with moisture.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Triethylbenzylammonium tribromide in various laboratory scenarios.
| Situation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling of Small Quantities | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Preparing Solutions or Performing Reactions | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator if there is a risk of aerosol or dust generation outside of a fume hood |
| Handling Large Quantities or Risk of Spillage | Chemical safety goggles and a full-face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | A full-face respirator with appropriate cartridges for acid gases and organic vapors |
| Emergency Spill Response | Full-face respirator with appropriate cartridges | Heavy-duty, chemical-resistant gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) may be necessary for large, uncontrolled releases in poorly ventilated areas |
Experimental Protocols
Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring safety.
Handling and Use Protocol
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.
-
Weighing: Conduct all weighing operations of solid Triethylbenzylammonium tribromide within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Dissolution: When preparing solutions, slowly add the solid Triethylbenzylammonium tribromide to the solvent to avoid splashing. Be aware of potential exothermic reactions with certain solvents.
-
Reaction: Carry out all reactions involving Triethylbenzylammonium tribromide in a chemical fume hood. Ensure the reaction vessel is appropriately sized and equipped with necessary safety features (e.g., a condenser for reactions at elevated temperatures).
-
Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to the specific requirements of the chemical process.
Spill Management Protocol
-
Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the affected area.
-
Ventilation: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels.
-
Neutralization (for acidic byproducts): If the tribromide has reacted to form acidic byproducts, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Collection: Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: All waste containing Triethylbenzylammonium tribromide, including contaminated PPE and cleaning materials, must be segregated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste management company. Do not dispose of Triethylbenzylammonium tribromide down the drain or in regular trash. For larger quantities, chemical incineration in a facility equipped with afterburners and scrubbers is a recommended disposal method.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling Triethylbenzylammonium tribromide in a laboratory setting.
Caption: Workflow for handling Triethylbenzylammonium tribromide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
